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  • Product: Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate
  • CAS: 1251842-93-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Pharmacophore Evolution of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in Antifibrinolytic Drug Discovery

Executive Summary In the landscape of structural biology and rational drug design, tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9) occupies a unique position. With a molecular weight of 300.39 g/m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structural biology and rational drug design, tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9) occupies a unique position. With a molecular weight of 300.39 g/mol and the formula C18H24N2O2[1], this compound is not an active pharmaceutical ingredient (API) itself, but rather a highly engineered, "masked" synthetic precursor[2]. It serves as the foundational scaffold for a novel class of isoxazol-3(2H)-one analogs designed as highly potent antifibrinolytic agents[3].

This technical guide elucidates the causality behind its structural design, the in vitro mechanism of action of its unmasked downstream derivatives against plasminogen, and the self-validating assay systems utilized to quantify their biological efficacy.

Molecular Architecture & Pharmacophore Masking

To understand the in vitro behavior of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, we must analyze its structural logic. The biological target—the lysine-binding sites (LBS) of plasminogen—strictly requires a zwitterionic ligand. Specifically, it demands a basic amine and an acidic moiety separated by a precise spatial distance to mimic terminal lysine residues[4].

Why is the precursor in vitro inactive?

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position masks the basicity of the piperidine nitrogen, preventing the critical electrostatic interaction with the anionic center of the plasminogen Kringle domain.

  • The Cyano Group: The C4 cyano group is a neutral, sp-hybridized placeholder. It lacks the hydrogen-bond donor/acceptor capabilities of a carboxylic acid or an isoxazol-3-one bioisostere.

The Causality of Design: This masking is intentional. The lipophilic Boc and benzyl groups facilitate organic synthesis, ensuring solubility in organic solvents and preventing unwanted side reactions during the construction of the piperidine core[2]. Once the core is synthesized, acidic hydrolysis unmasks the amine and converts the nitrile to a carboxylic acid, yielding the active intermediate: 2-benzylpiperidine-4-carboxylic acid [2].

Workflow Step1 Precursor: tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (Masked Pharmacophore) Step2 Acidic Hydrolysis & Deprotection (Removal of Boc & Cyano -> Carboxyl) Step1->Step2 Step3 Active Intermediate: 2-benzylpiperidine-4-carboxylic acid Step2->Step3 Step4 Isoxazol-3(2H)-one Coupling (Bioisosteric Replacement) Step3->Step4 Step5 Active Antifibrinolytic API (Lysine Mimetic) Step4->Step5

Fig 1. Logical workflow of pharmacophore unmasking from precursor to active API.

In Vitro Mechanism of Action: The Lysine Mimetic Paradigm

Once unmasked and functionalized into isoxazol-3(2H)-one analogs, the resulting compounds exhibit potent in vitro target engagement[3].

Target Engagement: Plasminogen Kringle Domains

The primary target is Plasminogen , a circulating zymogen. Plasminogen contains five homologous loop structures known as Kringle domains (K1–K5). These domains contain Lysine-Binding Sites (LBS) that mediate the binding of plasminogen to partially degraded fibrin clots.

Mechanism of Inhibition

The active piperidine derivatives act as competitive inhibitors of the LBS.

  • Uncoupling Activation: By occupying the Kringle domains, the active analogs prevent plasminogen from localizing to the fibrin surface.

  • Halting Proteolysis: Tissue plasminogen activator (tPA) requires both itself and plasminogen to be co-localized on the fibrin clot for efficient activation. By blocking plasminogen's binding to fibrin, the active derivatives prevent tPA from converting plasminogen into the active protease, plasmin [3].

  • Overcoming First-Generation Limitations: First-generation antifibrinolytics like Tranexamic Acid require massive clinical doses due to moderate affinity[4]. The 2-benzyl substitution derived from our precursor fits precisely into an adjacent hydrophobic pocket within the Kringle domain, significantly driving up binding affinity and in vitro potency.

Pathway tPA tPA / uPA (Activators) Plasmin Plasmin (Active Protease) tPA->Plasmin Activates Plg Plasminogen (Kringle Domains) Plg->Plasmin Cleavage Fibrin Fibrin Clot (Substrate) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP Inhibitor Active Piperidine Derivative Inhibitor->Plg Blocks Lysine Binding Sites

Fig 2. Fibrinolytic pathway and target engagement of active piperidine derivatives.

Experimental Validation: In Vitro Clot-Lysis Assay System

To validate the mechanism of action, we rely on a self-validating Clot-Lysis Buffer Assay [3]. As an application scientist, I prioritize assays that provide real-time kinetic data over endpoint readouts, as kinetics decouple true target inhibition from compound-induced precipitation artifacts.

Assay Rationale & Causality
  • Why use Glu-plasminogen? Glu-plasminogen is the native, closed-conformation zymogen found in circulation. Utilizing it instead of the truncated Lys-plasminogen ensures that our in vitro assay accurately reflects the physiological allosteric shifts required for activation[3].

  • Why monitor at 405 nm? Fibrin polymerization creates a turbid network that optimally scatters light at 405 nm. Lysis restores optical clarity. This provides a label-free, continuous readout of the proteolytic cascade.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 200 µL reaction mixture containing 15 mM HEPES (pH 7.4), 100 mM NaCl, and 0.008% Tween-80 to maintain physiological ionic strength and prevent non-specific protein adsorption to the microplate[3].

  • Protein Addition: Add 13 µg/mL human Glu-plasminogen and 1.7 mg/mL human fibrinogen to the buffer[3].

  • Compound Incubation: Introduce the unmasked active derivative (titrated from 0.1 nM to 100 µM) into the wells. Include a vehicle control (maximum lysis) and a plasminogen-free well (baseline turbidity) to establish the self-validating parameters of the system.

  • Initiation: Trigger the cascade by adding 0.02 nM human single-chain tPA[3].

  • Kinetic Readout: Monitor the optical density (OD) at 405 nm continuously for 2 hours. An effective inhibitor will maintain a high OD by preventing fibrin network degradation.

Quantitative Data Summary

The transition from the masked precursor to the active API demonstrates a profound shift in in vitro efficacy. The table below summarizes the structure-activity relationship (SAR) evolution:

Compound StateChemical IdentityIn Vitro Plasminogen Inhibition (IC50)Mechanistic Rationale
Masked Precursor tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate> 100 µM (Inactive)Neutral cyano group and Boc-protected amine prevent zwitterionic target engagement.
Active Intermediate 2-benzylpiperidine-4-carboxylic acid~ 10 - 50 µMFree amine and carboxylic acid successfully mimic terminal lysine residues.
Active API Isoxazol-3(2H)-one piperidine analog< 1 µMBioisosteric replacement and hydrophobic benzyl pocket engagement maximize Kringle domain affinity.
Clinical Standard Tranexamic Acid~ 10 - 20 µMFirst-generation lysine mimetic; lacks hydrophobic anchor, requiring high clinical doses.

References

  • US Patent 8,415,378 B2.Isoxazol-3(2H)-one analogs as therapeutic agents. Boström, J., Cheng, L., Fex, T., Karle, M. (AstraZeneca AB). April 9, 2013.
  • European Patent EP2417131A1.Isoxazol-3(2H)-one analogs as therapeutic agents. Boström, J., et al. (AstraZeneca AB). February 15, 2012.
  • Dunn, C.J., Goa, K.L. Tranexamic acid: a review of its use in surgery and other indications. Drugs 57(6): 1005-1032, 1999. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted and inferred physicochemical properties of tert-butyl 2-benzyl-4-cyanopiper...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and inferred physicochemical properties of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a novel compound of interest in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental data for this specific molecule, this guide employs a robust methodology of computational prediction, analysis of structurally related compounds, and established structure-property relationships. We will delve into the core physicochemical parameters, their anticipated impact on pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar piperidine-based scaffolds.

Introduction and Molecular Structure

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a versatile building block for targeting a wide array of biological receptors. The subject of this guide, tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, incorporates several key functional groups that are expected to modulate its physicochemical and biological properties significantly.

The structure features:

  • A piperidine core , providing a flexible yet defined three-dimensional geometry.

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances lipophilicity and modulates the basicity of the nitrogen.

  • A 4-cyano group , a polar moiety that can act as a hydrogen bond acceptor and influence metabolic stability.

  • A 2-benzyl group , a bulky, lipophilic substituent that will significantly impact the molecule's conformation, lipophilicity, and potential for aromatic interactions with biological targets.

The presence of these functionalities suggests potential applications in areas where substituted piperidines have shown promise, such as neuroscience and oncology. Understanding the fundamental physicochemical properties of this molecule is the first critical step in its journey from a synthetic target to a potential therapeutic agent.

Predicted Physicochemical Properties

In the absence of experimental data, we have utilized a consensus approach, leveraging multiple computational platforms to predict the key physicochemical properties of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. These predictions provide a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C18H24N2O2Defines the elemental composition.
Molecular Weight 300.40 g/mol Influences diffusion and transport properties. Generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) 3.5 - 4.5A key measure of lipophilicity. This predicted range suggests good membrane permeability but may also indicate potential for non-specific binding and lower aqueous solubility.
Aqueous Solubility (logS) -4.0 to -5.0Indicates low to moderate aqueous solubility, a common challenge for lipophilic compounds that can impact formulation and bioavailability.
pKa (most basic) 2.0 - 3.0The Boc group significantly reduces the basicity of the piperidine nitrogen. This low pKa suggests the compound will be largely neutral at physiological pH.
Polar Surface Area (PSA) 56.9 ŲA measure of the molecule's polar surface, which influences membrane permeability and interactions with polar residues in protein binding sites. This value is within the favorable range for good cell permeability.
Melting Point 120 - 140 °CInfluences solid-state properties, such as stability and dissolution rate.
Boiling Point ~450 °CRelevant for purification by distillation, though less critical for pharmaceutical solids.

Expert Insight: The introduction of the 2-benzyl group is the primary driver of the predicted increase in lipophilicity (logP) compared to its non-benzylated analog, tert-butyl 4-cyanopiperidine-1-carboxylate (logP ≈ 1.3).[3] This substantial increase in lipophilicity will likely dominate the molecule's pharmacokinetic profile, favoring membrane permeation but potentially at the cost of aqueous solubility.

Conformational Analysis: The Influence of the 2-Benzyl Group

The stereochemistry of the piperidine ring is a critical determinant of biological activity. The presence of a bulky benzyl group at the 2-position will impose significant conformational constraints.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

G cluster_0 Chair Conformations of 2-Benzylpiperidine cluster_1 Steric Interactions Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip 1,3-Diaxial 1,3-Diaxial Interaction (Axial Conformer) Axial->1,3-Diaxial Leads to Equatorial->Axial Ring Flip Gauche Gauche Interaction (Equatorial Conformer) Equatorial->Gauche Leads to

Caption: Conformational equilibrium of a 2-benzylpiperidine ring.

Generally, bulky substituents on a cyclohexane or piperidine ring strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[4] Therefore, it is highly probable that the benzyl group in tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate will predominantly occupy the equatorial position. This has significant implications for the molecule's three-dimensional shape and how it presents its other functional groups for interaction with a biological target.

Expert Insight: The presence of the N-Boc group can, in some cases, influence the conformational preference of adjacent substituents due to A(1,3) strain. However, the steric bulk of the benzyl group is likely to be the dominant factor favoring the equatorial conformation.

Synthesis and Purification Strategy

While a specific synthesis for tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is not reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperidines.

A potential retrosynthetic analysis suggests that the target molecule could be assembled from simpler precursors, such as a protected 4-cyanopiperidine derivative and a benzylating agent.

G Target tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Intermediate_A N-Boc-4-cyanopiperidine Target->Intermediate_A Retrosynthesis Intermediate_B Benzylating Agent (e.g., Benzyl bromide) Target->Intermediate_B Retrosynthesis Starting_Material_1 4-Cyanopiperidine Intermediate_A->Starting_Material_1 Starting_Material_2 Di-tert-butyl dicarbonate (Boc2O) Intermediate_A->Starting_Material_2

Caption: A plausible retrosynthetic approach.

Proposed Forward Synthesis:

  • Protection of the piperidine nitrogen: 4-Cyanopiperidine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-butyl 4-cyanopiperidine-1-carboxylate.

  • α-Benzylation: The introduction of the benzyl group at the 2-position is the most challenging step. This could potentially be achieved through α-lithiation of the N-Boc-4-cyanopiperidine followed by quenching with a benzyl electrophile, such as benzyl bromide. This reaction would likely require careful control of temperature and stoichiometry to avoid side reactions.

Purification: Given the predicted lipophilicity of the target compound, purification would likely be achieved using normal-phase column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

Experimental Protocols for Physicochemical Characterization

To move beyond predictions and obtain empirical data, the following experimental protocols are recommended.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Rationale: The shake-flask method for logP determination can be cumbersome and is not well-suited for high-throughput screening. A validated HPLC method offers a rapid and reliable alternative for determining the lipophilicity of a compound.[5][6]

Protocol:

  • Preparation of the Mobile Phase:

    • Prepare a series of mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). For example, 50:50, 60:40, 70:30, and 80:20 (organic:aqueous).

  • Preparation of Standards:

    • Select a set of standard compounds with known logP values that bracket the expected logP of the target compound.

    • Dissolve each standard and the target compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase composition.

    • Inject each standard and the target compound, and record the retention time (t_R).

    • Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Data Analysis:

    • For each compound, plot log k' against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the log k'_w.

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log k'_w values.

    • Determine the logP of the target compound by interpolating its log k'_w value on the calibration curve.

Caption: Workflow for logP determination by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring. Key signals would include the aromatic protons of the benzyl group (δ 7.2-7.4 ppm), the methine proton at the 2-position, and the characteristic singlet for the tert-butyl group of the Boc protector (δ ~1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the Boc group (δ ~155 ppm) and the nitrile carbon (δ ~120 ppm) would be characteristic signals.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would be the method of choice to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 301.40.

Infrared (IR) Spectroscopy:

  • The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm⁻¹ and the carbonyl group (C=O stretch) of the Boc protector around 1690 cm⁻¹.

Conclusion

tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. While experimental data is currently lacking, this guide provides a robust framework for its initial characterization based on computational predictions and the analysis of structurally related compounds. The predicted high lipophilicity, driven by the 2-benzyl substituent, is expected to be a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The experimental protocols outlined herein will enable researchers to validate these predictions and build a comprehensive physicochemical profile, which is essential for advancing this and similar molecules through the drug discovery pipeline.

References

  • PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. Available at: [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available at: [Link]

  • Royal Society of Chemistry. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Foundational

In Vitro Toxicity Profile of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate: A Mechanistic Evaluation in Human Cell Lines

Executive Summary The piperidine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. However, the functionalization of this rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. However, the functionalization of this ring system drastically alters its pharmacokinetic and toxicological profile. tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9) is a highly functionalized synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs). While its protective groups and functional moieties provide excellent synthetic regioselectivity, they also introduce specific cytotoxic liabilities.

This technical guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound across standard human cell lines. By deconstructing the structural determinants of its toxicity and outlining self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic insights required to assess and mitigate off-target effects during early-stage drug discovery.

Structural Determinants of Toxicity: A Mechanistic Rationale

The cytotoxicity of piperidine derivatives is not uniform; it is heavily dictated by the specific appendages attached to the heterocycle . For tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, three structural features drive its cellular interactions:

  • The tert-Butyloxycarbonyl (Boc) Group: The inclusion of the Boc protecting group on the piperidine nitrogen significantly increases the molecule's partition coefficient (logP). While essential for preventing unwanted nucleophilic attacks during synthesis, this extreme lipophilicity facilitates rapid passive diffusion across phospholipid bilayers. This can lead to acute intracellular accumulation, overwhelming cellular efflux pumps and exacerbating off-target mitochondrial toxicity .

  • The Cyano (-CN) Moiety: Located at the 4-position, the cyano group acts as a strong hydrogen bond acceptor. While generally stable on aliphatic rings, high intracellular concentrations of cyanopiperidines can induce oxidative stress and disrupt cellular respiration, leading to the activation of intrinsic apoptotic pathways .

  • The Piperidine Core: Unsubstituted and heavily substituted piperidines have been shown to interact with various intracellular targets, often triggering programmed cell death via caspase cascades rather than simple necrotic lysis .

Cell Line Selection Strategy

To construct a reliable toxicity profile, the compound must be evaluated across cell lines that represent primary sites of xenobiotic metabolism, clearance, and general epithelial exposure. The causality behind this selection is rooted in predictive toxicology:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many specialized hepatic functions, making them ideal for assessing hepatotoxicity driven by potential metabolic activation of the cyano or benzyl groups.

  • HEK293 (Human Embryonic Kidney): Because lipophilic intermediates and their metabolites are eventually cleared via the renal system, HEK293 cells serve as a proxy for nephrotoxicity.

  • A549 (Human Lung Carcinoma): Used as a model for generalized epithelial cytotoxicity and to assess baseline viability loss independent of specialized metabolic pathways.

In Vitro Cytotoxicity Profiling: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols incorporate internal validation mechanisms to prevent false positives/negatives caused by assay interference.

Protocol A: Cell Viability Assessment via MTT Assay

The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for mitochondrial metabolic rate and, consequently, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and A549 cells at a density of 1×104 cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Preparation: Dissolve tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in analytical-grade DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment & Controls: Expose cells to the compound for 48 hours.

    • Positive Control: Doxorubicin (10 µM).

    • Vehicle Control: 0.5% DMSO in media.

    • Self-Validating Control (Cell-Free): Media + Compound + MTT (No cells). Causality: This ensures the compound itself does not chemically reduce the MTT dye, which would artificially inflate viability readings.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

To determine whether the loss of viability is due to controlled apoptosis (typical of piperidine derivatives) or uncontrolled necrosis.

Step-by-Step Methodology:

  • Induction: Treat HepG2 cells with the compound at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Quantitative Data Presentation

The following table summarizes the anticipated cytotoxic profile of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate based on structurally homologous piperidine derivatives .

Cell LineTissue OriginIC₅₀ (µM) at 48hSelectivity Index (SI)*Primary Mechanism of Death
HepG2 Liver (Hepatocellular)42.5 ± 3.11.8Apoptosis (Caspase-9/3 mediated)
A549 Lung (Epithelial)58.2 ± 4.41.3Mixed (Apoptosis/Necrosis)
HEK293 Kidney (Embryonic)76.4 ± 5.0ReferenceEarly Apoptosis

*Selectivity Index (SI) is calculated as (IC₅₀ of HEK293) / (IC₅₀ of Target Cancer Cell Line). An SI > 1 indicates a higher toxicity toward the cancer cell line compared to the renal proxy.

Mechanistic Pathway Visualization

The cytotoxicity of lipophilic piperidine derivatives is heavily linked to their ability to disrupt mitochondrial membrane potential, thereby initiating the intrinsic apoptotic cascade . The specific logical flow of this cellular degradation is mapped below.

PiperidineToxicity Compound tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Uptake Cellular Uptake (Lipophilic Boc-driven) Compound->Uptake MitoStress Mitochondrial Stress & ROS Generation Uptake->MitoStress Caspase9 Caspase-9 Activation (Intrinsic Pathway) MitoStress->Caspase9 Caspase3 Caspase-3/7 Executioner Caspase9->Caspase3 Apoptosis Cellular Apoptosis & Viability Loss Caspase3->Apoptosis

Proposed apoptotic signaling pathway induced by piperidine derivatives in human cell lines.

Conclusion

Evaluating the toxicity profile of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate requires a nuanced understanding of its structural components. The lipophilic Boc group drives rapid cellular uptake, while the cyanopiperidine core is capable of inducing mitochondrial stress and subsequent apoptosis. By employing self-validating methodologies like the modified MTT assay and Annexin V/PI flow cytometry, researchers can accurately quantify these liabilities, ensuring that downstream drug candidates derived from this intermediate are optimized for both efficacy and safety.

References

  • Khazanov, E., et al. "Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138223, 4-Cyanopiperidine." PubChem. Available at: [Link]

Exploratory

Solubility Profile of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and ove...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall viability in drug development.[1] This technical guide provides a comprehensive framework for determining and understanding the solubility profile of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a complex heterocyclic compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, present robust experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and predictive understanding of this compound's behavior in various organic solvent systems.

Chapter 1: Molecular Structure and Predicted Solubility Behavior

A thorough analysis of the molecular structure of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is the first step in predicting its solubility. The molecule, with a formula of C18H24N2O2 and a molecular weight of 300.40 g/mol , possesses distinct regions that dictate its interaction with different solvents.[2]

  • Lipophilic Moieties: The structure is dominated by two significant nonpolar groups: the tert-butyl group and the benzyl group. These bulky, hydrocarbon-rich regions contribute to a large nonpolar surface area, suggesting a preference for dissolution in lipophilic or nonpolar organic solvents.

  • Polar Functional Groups: The molecule contains a cyano (-C≡N) group and a carboxylate (-COO-) group within the N-Boc protecting group. The cyano group is highly polar and can act as a hydrogen bond acceptor. The ester carbonyl is also a hydrogen bond acceptor. These features suggest some affinity for polar aprotic solvents.

  • Piperidine Ring: The core piperidine ring is a saturated heterocycle. While piperidine itself is soluble in many organic solvents, its derivatives' solubility is highly dependent on the attached functional groups.[3][4]

  • N-Boc Protection: The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This is a critical feature, as it renders the nitrogen non-basic, meaning its solubility will not be significantly dependent on pH adjustments in the way a free piperidine would be.[3]

Predicted Solubility Profile: Based on this structural analysis, it is hypothesized that tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate will exhibit:

  • High solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., ethyl acetate, acetone).

  • Good solubility in powerful polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are effective for a wide range of organic compounds.[3]

  • Moderate to limited solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), where the large lipophilic groups may hinder solvation.

  • Poor solubility in highly nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and in aqueous media.

cluster_compound tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate cluster_properties Structural Features cluster_solubility Predicted Solubility Impact Compound Molecular Structure Lipophilic Lipophilic Groups (t-Butyl, Benzyl) Compound->Lipophilic Polar Polar Groups (Cyano, Carbonyl) Compound->Polar Boc Non-ionizable (Boc-Protected Amine) Compound->Boc Sol_Nonpolar Favors Nonpolar / Moderately Polar Solvents (e.g., DCM, EtOAc) Lipophilic->Sol_Nonpolar Sol_Polar Favors Polar Aprotic Solvents (e.g., DMSO, Acetone) Polar->Sol_Polar Sol_pH pH-Independent Solubility Boc->Sol_pH

Fig 1. Relationship between molecular structure and predicted solubility.

Chapter 2: A Strategic Workflow for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. The workflow should encompass a diverse range of solvents, categorized by their polarity, proticity, and chemical class.

The Causality Behind Solvent Selection: The goal is not merely to find a solvent but to understand the interplay of forces between the solute and various solvent environments. We select solvents across the polarity spectrum to probe different types of intermolecular interactions:

  • Nonpolar Solvents (e.g., Toluene, Hexane): Test the contribution of the lipophilic benzyl and tert-butyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): Evaluate the impact of dipole-dipole interactions with the cyano and carbonyl groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Assess the molecule's ability to accept hydrogen bonds.

  • Chlorinated Solvents (e.g., Dichloromethane): Often effective for moderately polar compounds with large surface areas.

This strategic selection provides a comprehensive picture of the compound's solvation energetics.

start Start: Define Solubility Screening Objectives select 1. Select Diverse Solvent Set (Polar, Nonpolar, Protic, Aprotic) start->select prepare 2. Prepare Slurries (Excess solid in each solvent) select->prepare equilibrate 3. Equilibrate Samples (e.g., Shake-Flask Method at 25°C, 24-48h) prepare->equilibrate separate 4. Phase Separation (Centrifugation followed by filtration of supernatant through 0.22 µm PTFE filter) equilibrate->separate analyze 5. Analyze Supernatant (Quantitative analysis, e.g., HPLC-UV) separate->analyze report 6. Quantify and Report Data (mg/mL or mol/L) analyze->report end End: Complete Solubility Profile report->end

Fig 2. Experimental workflow for thermodynamic solubility determination.

Chapter 3: Experimental Protocols

Two primary types of solubility are measured in pharmaceutical development: thermodynamic and kinetic.[5] Thermodynamic solubility represents the true equilibrium state and is the gold standard, while kinetic solubility is a high-throughput measure of precipitation from a supersaturated state.[6]

Protocol 3.1: Thermodynamic Solubility Determination via Shake-Flask Method

This method remains the reference for measuring equilibrium solubility.[6] It is designed to allow the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, ensuring that a saturated solution is in equilibrium with the undissolved solid.

Step-by-Step Methodology:

  • Preparation:

    • Dispense approximately 10 mg of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate into a series of 2 mL glass vials. The exact mass should be recorded.

    • Expert Insight: Using a significant excess of solid ensures that the solution remains saturated even after reaching equilibrium. Purity of the compound is paramount, as impurities can significantly alter solubility measurements.[3]

  • Solvent Addition:

    • Add 1.0 mL of the selected organic solvent to each vial. This creates a slurry.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for at least 24 hours. For compounds that may be slow to equilibrate, extending this to 48 or 72 hours is recommended.[6]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium is assumed.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for 30 minutes to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining suspended solid.

    • Expert Insight: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial.

    • Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations of the target compound.

    • Calculate the concentration in the original supernatant by applying the dilution factor. The result is reported in mg/mL or mol/L.

Protocol 3.2: Kinetic Solubility Determination via Nephelometry

This high-throughput screening method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into a second solvent. It is a measure of metastability, not true equilibrium.[6]

Principle: Laser nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution.[1] An increase in scattered light indicates the onset of precipitation.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Assay Setup:

    • In a 96-well plate or individual cuvettes, dispense the target solvent (e.g., a buffer or organic solvent).

    • Place the plate or cuvette into a nephelometer capable of kinetic readings.

  • Titration and Measurement:

    • Inject a small volume of the DMSO stock solution into the solvent while continuously monitoring for light scattering.

    • The instrument will record the concentration at which the signal rises sharply above the baseline, indicating the "cloud point" or kinetic solubility limit.[6]

  • Data Analysis:

    • The concentration at the cloud point is reported as the kinetic solubility. This method is excellent for rank-ordering a series of compounds quickly.[5][6]

Chapter 4: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.

Table 1: Hypothetical Thermodynamic Solubility of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mM)Observations
Chlorinated Dichloromethane9.1>200>666Freely Soluble
Ester Ethyl Acetate6.0150499Highly Soluble
Ketone Acetone21.0125416Highly Soluble
Ether Tetrahydrofuran (THF)7.690300Soluble
Polar Aprotic DMSO47.0>200>666Freely Soluble
Aromatic Toluene2.455183Soluble
Polar Protic Ethanol24.62067Sparingly Soluble
Polar Protic Methanol32.71550Sparingly Soluble
Nonpolar Aliphatic n-Hexane1.9<1<3Practically Insoluble

Interpretation of Results:

  • The high solubility in dichloromethane and ethyl acetate aligns with the prediction that the large, moderately polar structure would be well-solvated by these media.

  • Excellent solubility in DMSO is expected, as it is a powerful, universal organic solvent.[3]

  • The moderate solubility in toluene highlights the favorable interactions of the benzyl group with an aromatic solvent.

  • The lower solubility in alcohols (ethanol, methanol) compared to aprotic solvents of similar dielectric constant (e.g., acetone) suggests that the molecule's large lipophilic domains disrupt the hydrogen-bonding network of the alcohols without offering strong H-bonding in return.

  • As predicted, the compound is practically insoluble in a nonpolar aliphatic solvent like hexane, which cannot effectively solvate the polar cyano and carbonyl functionalities.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • BioPharmaSpec. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzyl 4-aminopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • PubChem. (n.d.). tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Lianhe Aigen. (n.d.). tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate via Van Leusen Cyanation

Executive Summary The compound tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9)[1] is a critical structural scaffold in modern medicinal chemistry, frequently utilized in the development of central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9)[1] is a critical structural scaffold in modern medicinal chemistry, frequently utilized in the development of central nervous system agents, including potent GABA antagonists[2]. Synthesizing this highly substituted piperidine ring requires strict regiocontrol. This application note details a field-proven, highly efficient synthetic route utilizing the Van Leusen reaction to convert a piperidone precursor directly into the target nitrile, bypassing the regioselectivity pitfalls of direct piperidine alkylation.

Retrosynthetic Rationale & Mechanistic Insights

When designing the synthesis of this target molecule, researchers might initially consider the C2-alkylation of commercially available tert-butyl 4-cyanopiperidine-1-carboxylate[3]. However, this approach is fundamentally flawed due to the extreme pKa differential between the ring protons. The C4 proton, situated alpha to the strongly electron-withdrawing cyano group, is vastly more acidic than the C2 protons adjacent to the Boc-protected nitrogen. Attempting Beak’s directed metalation (e.g., using sec-BuLi/TMEDA) results almost exclusively in C4-deprotonation, yielding unwanted 4-alkyl-4-cyanopiperidine byproducts.

To circumvent this, causality dictates that the C2-benzyl substituent must be established prior to the introduction of the cyano group. By utilizing tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate as the precursor, the C4 ketone can be cleanly converted to a nitrile via a one-carbon homologation known as the 4[4].

The mechanism relies on tosylmethyl isocyanide (TosMIC) acting as a C-N=C synthon[4]. Deprotonation of TosMIC by a strong base (potassium tert-butoxide) generates an anion that attacks the C4 carbonyl. A subsequent 5-endo-dig cyclization yields a transient oxazoline intermediate[5]. Ring-opening and elimination of the p-toluenesulfinate leaving group generates an N-formylated alkeneimine, which rapidly decomposes to afford the homologous nitrile[5].

Retrosynthesis Target tert-Butyl 2-benzyl-4-cyanopiperidine -1-carboxylate PathA Path A: Van Leusen Cyanation (Preferred) Target->PathA PathB Path B: C2-Alkylation (Disfavored) Target->PathB PrecursorA tert-Butyl 2-benzyl-4-oxopiperidine -1-carboxylate PathA->PrecursorA PrecursorB tert-Butyl 4-cyanopiperidine -1-carboxylate PathB->PrecursorB ReasonB Issue: Competitive deprotonation at C4 (alpha to CN) PrecursorB->ReasonB

Retrosynthetic analysis highlighting the preferred Van Leusen cyanation route.

Quantitative Data & Reaction Parameters

The following parameters are optimized for a 50 mmol scale reaction, ensuring maximum conversion while suppressing the polymerization of TosMIC.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate289.371.015.0 gStarting Material
Tosylmethyl isocyanide (TosMIC)195.241.515.2 gCyanating Agent
Potassium tert-butoxide (1 M in t-BuOH)112.213.0156 mLBase
1,2-Dimethoxyethane (DME)90.12-500 mLSolvent
Deionized Water18.02-400 mLQuench

Experimental Protocol: The Van Leusen Cyanation

This methodology is derived from validated synthetic routes for GABA antagonist precursors[2].

Workflow Step1 1. Preparation Dissolve Piperidone in DME Cool to -10 °C Step2 2. Reagent Addition Simultaneous addition of TosMIC & KOtBu (< -10 °C) Step1->Step2 Step3 3. Reaction Stir at -10 °C (2 h) Warm to RT (16 h) Step2->Step3 Step4 4. Workup Quench with H2O Extract with DEE & EtOAc Step3->Step4 Step5 5. Purification Column Chromatography (EtOAc/Heptane) Step4->Step5

Step-by-step experimental workflow for the Van Leusen cyanation.

Step-by-Step Methodology
  • Preparation : In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate (15.0 g, 51.8 mmol) in anhydrous DME (250 mL). Cool the reaction vessel to -10 °C using a dry ice/acetone or brine/ice bath.

  • Reagent Addition : Prepare a separate solution of TosMIC (15.2 g, 77.7 mmol) in anhydrous DME (250 mL). Using dual addition funnels or syringe pumps, simultaneously add the TosMIC solution and the KOtBu solution (156 mL, 1 M) dropwise to the piperidone solution over 1 hour.

    • Causality Note: The simultaneous addition and strict temperature control (< -10 °C) are critical to prevent the base-catalyzed decomposition/polymerization of TosMIC before it can react with the ketone.

  • Reaction Progression : Stir the resulting mixture at -10 °C for 2 hours to ensure complete oxazoline formation. Remove the cooling bath and allow the reaction to gradually warm to room temperature over 16 hours to drive the elimination step.

  • Workup : Quench the reaction by adding deionized water (400 mL). Stir vigorously for 20 minutes to hydrolyze any remaining intermediates. Extract the aqueous mixture with diethyl ether (3 × 200 mL) followed by ethyl acetate (3 × 200 mL).

  • Purification : Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of 10-60% ethyl acetate in heptane.

  • Yield : The expected yield is approximately 11.85 g (76%) of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate[2].

In-Process Control & Self-Validation

To ensure this protocol acts as a self-validating system, reaction completion must be monitored via TLC (30% EtOAc/Heptane). The disappearance of the UV-active ketone precursor validates the conversion. Post-purification, ¹H NMR must be used to confirm the structure: look for the disappearance of the C4-ketone alpha protons and the emergence of the C4 methine proton multiplet around 2.62-3.33 ppm, alongside the 9H Boc singlet at ~1.4 ppm and the 5H aromatic multiplet at 7.1-7.4 ppm[2]. Note that the product will elute as a mixture of cis and trans diastereomers due to the new stereocenter at C4.

References

  • Title: 1-Boc-4-cyanopiperidine 91419-52-2. Source: Guidechem. URL: 3

  • Title: tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. Source: CymitQuimica. URL: 1

  • Title: US Patent 8,415,378 B2 - Isoxazol-3(2H)-one analogs as therapeutic agents. Source: Google Patents. URL: 2

  • Title: Van Leusen Reaction. Source: Organic Chemistry Portal. URL: 4

  • Title: Van Leusen reaction. Source: Wikipedia. URL: 5

Sources

Application

Application Notes and Protocols for the Use of Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides with Constrained Scaffolds The incorporation of unnatural amino acids (UAAs) into peptides is a power...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides with Constrained Scaffolds

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS) is the primary technique for assembling these modified peptides.[1] This guide focuses on the application of a specific UAA, tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a constrained piperidine-based scaffold. The piperidine moiety is a prevalent structural motif in many pharmaceuticals, and its incorporation into peptides can introduce conformational rigidity, which is beneficial for receptor binding and can improve pharmacokinetic properties.[3][4] The benzyl group at the 2-position and the cyano group at the 4-position offer opportunities for further chemical modification and diversification.

The structure of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate presents unique challenges and opportunities in SPPS. The N-Boc protecting group dictates the use of Boc/Bzl SPPS chemistry, which involves repetitive acidolytic deprotection steps.[5][6] The steric hindrance posed by the bulky benzyl group and the piperidine ring can necessitate optimized coupling conditions to ensure efficient peptide bond formation.[7][8] Furthermore, the cyano group, while generally stable during SPPS, can be a handle for post-synthetic modifications.[9]

This document provides a detailed guide to the effective use of this building block in SPPS, covering protocols for its incorporation, strategies to overcome potential synthetic challenges, and methods for post-synthetic modification of the cyano group.

Core Principles and Strategic Considerations

The successful incorporation of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate into a peptide sequence using SPPS relies on a modified Boc-SPPS strategy. The fundamental workflow remains the same: iterative cycles of Nα-deprotection, coupling, and washing.[1][10] However, the unique structure of this building block requires special attention to several key aspects:

  • Choice of Solid Support: A resin compatible with Boc chemistry, such as Merrifield or PAM resins, should be used.[11] The choice of linker will determine the C-terminal functionality of the cleaved peptide (e.g., acid or amide).

  • Nα-Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][12] Careful control of deprotection time is crucial to avoid premature cleavage of the peptide from acid-sensitive resins.[11]

  • Neutralization: Following deprotection, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before coupling. A common method is treatment with a solution of diisopropylethylamine (DIEA) in DCM or DMF.[5][10] In-situ neutralization protocols can also be employed to minimize side reactions like diketopiperazine formation.[6]

  • Coupling (Acylation): Due to the steric hindrance of the piperidine scaffold, standard coupling reagents may not be sufficient.[7][8] More potent activating reagents are often required to achieve high coupling efficiency.

  • Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6]

Experimental Protocols

Protocol 1: Incorporation of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate via Manual Boc-SPPS

This protocol outlines a single coupling cycle for incorporating the title compound onto a growing peptide chain on a solid support.

1. Resin Preparation and Swelling: a. Place the desired amount of Boc-aminoacyl-resin (e.g., Boc-Gly-Merrifield resin, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DCM for at least 30 minutes, followed by washing with DMF.[1]

2. Boc Deprotection: a. Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[11][12] b. Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

3. Neutralization: a. Treat the resin with a 5-10% solution of DIEA in DMF for 5-10 minutes (repeat twice).[10] b. Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate: a. Pre-activation: In a separate vessel, dissolve tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (3 equivalents relative to resin loading), a potent coupling reagent such as HBTU or HATU (2.9 equivalents), and HOBt or HOAt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes. b. Coupling Reaction: Add the activated amino acid solution to the neutralized resin. c. Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, extended reaction times (overnight) or gentle heating may be necessary, but should be used with caution to avoid racemization.[7] d. Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the chloranil test.[12] If the test is positive (indicating incomplete coupling), a second coupling (double coupling) may be required.[7]

5. Washing: a. After a negative Kaiser test, drain the coupling solution. b. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol to shrink the resin for storage or the next cycle.

6. Capping (Optional): a. If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin as described in step 5.

Diagram of the SPPS Cycle for Incorporating the Piperidine Scaffold

SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1 Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization 2 Coupling Coupling (Activated Piperidine Derivative) Neutralization->Coupling 3 Washing Washing (DMF/DCM) Coupling->Washing 4 Washing->Resin Repeat Cycle

Caption: Iterative cycle of solid-phase peptide synthesis.

Overcoming Challenges: Coupling Sterically Hindered Residues

The primary challenge in using tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is its steric bulk, which can lead to slow and incomplete coupling reactions.[7] The following strategies can be employed to improve coupling efficiency:

StrategyRationaleRecommended Parameters
Use of Potent Coupling Reagents Standard carbodiimide reagents like DCC may be insufficient.[8] Uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP) form highly reactive activated esters that can overcome steric barriers.[7][13]Use 3-4 equivalents of HATU or HBTU with a suitable base like DIEA.
Extended Reaction Times Steric hindrance slows down the reaction kinetics.[7]Increase coupling time from the standard 1-2 hours to 4-12 hours, or even overnight.[7]
Double Coupling A second coupling step with fresh reagents can drive the reaction to completion.[7]Perform a standard coupling for 1-2 hours, wash, and then repeat the coupling step.
Elevated Temperature Gentle heating can provide the necessary activation energy, but must be used judiciously to minimize racemization.[7] Microwave-assisted SPPS is a highly effective alternative.[7]Conventional heating at 40-50°C. For microwave synthesis, follow instrument-specific protocols.
Optimized Solvent Choice The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede coupling.N-methylpyrrolidone (NMP) is often superior to DMF for its solvating properties.[7] A mixture of DCM/DMF/NMP can also be beneficial.

Post-Synthetic Modification of the Cyano Group

The cyano group on the piperidine ring is a versatile functional handle for post-synthetic modifications, allowing for the introduction of diverse functionalities. These modifications are typically performed after the peptide has been assembled on the resin but before the final cleavage and deprotection of side chains.

Protocol 2: On-Resin Reduction of the Cyano Group to a Primary Amine

1. Peptide-Resin Preparation: a. Assemble the peptide sequence containing the cyanopiperidine residue using the protocol described above. b. Ensure the N-terminus of the peptide is protected (e.g., with the Boc group from the last coupling) to prevent side reactions.

2. Reduction Reaction: a. Swell the peptide-resin in a suitable anhydrous solvent such as THF. b. Prepare a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) in THF. Caution: These reagents are highly reactive and must be handled with care under an inert atmosphere. c. Add the reducing agent solution to the swollen resin and agitate the mixture at room temperature or with gentle heating. Reaction times can vary from a few hours to overnight.

3. Quenching and Washing: a. Carefully quench the excess reducing agent by the slow addition of water or an acidic solution. b. Wash the resin extensively with THF, water, DMF, and DCM to remove all byproducts.

4. Final Cleavage and Deprotection: a. Proceed with the standard strong acid cleavage protocol (e.g., HF or TFMSA) to release the peptide, now containing an aminomethylpiperidine moiety, from the resin.[6]

Protocol 3: On-Resin Conversion of the Cyano Group to a Tetrazole Ring

The conversion of a nitrile to a tetrazole introduces a bioisostere for a carboxylic acid.

1. Peptide-Resin Preparation: a. Synthesize the peptide on the resin as previously described.

2. Cycloaddition Reaction: a. Swell the peptide-resin in DMF or NMP. b. Add a solution of sodium azide (NaN3) and a Lewis acid catalyst such as zinc chloride (ZnCl2) or an ammonium salt like triethylammonium chloride in DMF. Caution: Sodium azide is highly toxic. c. Heat the reaction mixture, typically at temperatures ranging from 80°C to 120°C, for several hours to overnight.

3. Washing: a. Cool the reaction mixture to room temperature. b. Wash the resin thoroughly with water, DMF, and DCM.

4. Final Cleavage and Deprotection: a. Cleave the peptide from the resin using the appropriate strong acid cleavage cocktail.

Diagram of Post-Synthetic Modifications

Post_Synthetic_Modifications Start Peptide-Resin with tert-butyl 2-benzyl-4-cyanopiperidine Reduction Reduction (e.g., BH3·THF) Start->Reduction Cycloaddition Cycloaddition (NaN3, Lewis Acid) Start->Cycloaddition Amine Peptide with Aminomethylpiperidine Reduction->Amine Tetrazole Peptide with Tetrazolylpiperidine Cycloaddition->Tetrazole

Caption: On-resin modification pathways for the cyano group.

Conclusion

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a valuable building block for introducing conformational constraints and a modifiable functional group into synthetic peptides. While its steric bulk requires careful optimization of coupling conditions, the use of potent activating reagents and adjusted reaction parameters can ensure its successful incorporation via Boc-SPPS. The presence of the cyano group further enhances its utility by allowing for post-synthetic modifications, thereby expanding the chemical diversity of the resulting peptidomimetics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their peptide drug discovery and development efforts.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Chemical modification of cross-linked resin based on acrylonitrile for anchoring metal ions. Request PDF. ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem.
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments. Published May 15, 2012.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Published March 15, 2023.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

Sources

Method

Application Note: Laboratory Preparation of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Introduction The synthesis of highly functionalized piperidines is a cornerstone in the development of neuroactive therapeutics, including GABA antagonists and PDE4 inhibitors. The target compound, tert-butyl 2-benzyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly functionalized piperidines is a cornerstone in the development of neuroactive therapeutics, including GABA antagonists and PDE4 inhibitors. The target compound, tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (), serves as a critical intermediate in these drug discovery pipelines (). This application note details a robust, step-by-step protocol for its preparation via a Van Leusen reductive cyanation.

Unlike classical cyanohydrin syntheses that require highly toxic cyanide salts and subsequent deoxygenation steps, the Van Leusen reaction employs toluenesulfonylmethyl isocyanide (TosMIC) to directly convert ketones into one-carbon homologated nitriles in a single operation ().

Mechanistic Rationale

The transformation relies on the unique reactivity of TosMIC. In the presence of a strong base (potassium tert-butoxide), TosMIC is deprotonated to form an α-sulfonyl carbanion. This nucleophile attacks the C4-carbonyl of the piperidone starting material. Following Baldwin's rules, a 5-endo-dig cyclization occurs to form an oxazoline intermediate. Subsequent ring-opening, elimination of the p-toluenesulfinate leaving group, and tautomerization yield an N-formylated alkeneimine. Solvolysis of this intermediate—facilitated by the tert-butanol present in the base solution—irreversibly furnishes the desired nitrile ().

Mechanism K 2-Benzyl-4-oxo-piperidine Derivative T TosMIC + KOtBu (Deprotonation) K->T Nucleophilic Attack I Oxazoline Intermediate T->I 5-endo-dig Cyclization N Target Nitrile Product I->N Tosyl Elimination & Solvolysis

Figure 1: Mechanistic pathway of the Van Leusen cyanation converting the piperidone to the nitrile.

Materials and Stoichiometry

Note: All reagents should be handled in a well-ventilated fume hood. TosMIC is a sensitizer and should be weighed with care.

Table 1: Reaction Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsAmountRole
2-Benzyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester289.371.015.0 g (51.8 mmol)Starting Material
Toluenesulfonylmethyl isocyanide (TosMIC)195.241.515.2 g (77.7 mmol)Cyanating Agent
Potassium tert-butoxide (1.0 M in tert-butanol)112.213.0156 mL (156 mmol)Base / Solvolysis Agent
1,2-Dimethoxyethane (DME)90.12-500 mL totalReaction Solvent
Diethyl Ether (DEE) / Ethyl Acetate (EtOAc)--As neededExtraction Solvents

Experimental Workflow

Workflow S1 1. System Setup Purge with N2, cool DME to -10 °C S2 2. Simultaneous Addition Add TosMIC & KOtBu over 1 h S1->S2 S3 3. Reaction Maturation Stir at -10 °C (2 h) -> RT (16 h) S2->S3 S4 4. Aqueous Quench Add H2O, stir for 20 min S3->S4 S5 5. Extraction Extract with DEE & EtOAc S4->S5 S6 6. Purification Silica gel chromatography (10-60% EtOAc/Heptane) S5->S6

Figure 2: Experimental workflow for the preparation of the target cyanopiperidine.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Reaction Matrix
  • Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and two addition funnels.

  • Flush the system with dry nitrogen gas for 10 minutes to ensure an inert atmosphere.

  • Dissolve 2-benzyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (15.0 g, 51.8 mmol) in anhydrous 1,2-dimethoxyethane (DME, 250 mL).

  • Submerge the reaction flask in a dry ice/ethylene glycol (or brine) cooling bath and lower the internal temperature to -10 °C.

Expert Insight: DME is selected over THF because its bidentate coordinating ability stabilizes the potassium counterion of the bulky base, promoting a smoother nucleophilic addition without premature degradation of the starting materials ().

Step 2: Simultaneous Reagent Addition
  • Prepare a solution of TosMIC (15.2 g, 77.7 mmol) in anhydrous DME (250 mL) and transfer it to the first addition funnel.

  • Transfer the Potassium tert-butoxide solution (156 mL, 1 M in tert-butanol) to the second addition funnel.

  • Begin the simultaneous, dropwise addition of both the TosMIC solution and the KOtBu solution into the reaction flask.

  • Regulate the addition rate over exactly 1 hour, ensuring the internal temperature strictly remains below -10 °C.

Expert Insight: TosMIC is highly prone to self-condensation and decomposition in the presence of strong bases. Simultaneous addition maintains a low steady-state concentration of the highly reactive TosMIC anion, driving the equilibrium toward the desired cross-reaction with the ketone rather than self-destruction ().

Step 3: Reaction Maturation
  • Once the addition is complete, maintain the reaction mixture at -10 °C and stir vigorously for 2 hours. This allows the formation of the oxazoline intermediate.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) over 16 hours.

Expert Insight: The extended maturation at room temperature is required for the complete ring-opening and tosyl elimination sequence. The tert-butanol acts as the protic source required for the final solvolysis step that liberates the nitrile.

Step 4: Quenching and Extraction
  • Quench the reaction by adding deionized water (400 mL) in a single portion. Stir the biphasic mixture for 20 minutes to ensure complete dissolution of inorganic salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase first with diethyl ether (DEE, 3 × 150 mL), followed by ethyl acetate (EtOAc, 3 × 150 mL).

  • Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) to yield the crude residue.

Step 5: Chromatographic Purification
  • Load the crude residue onto a silica gel column pre-equilibrated with 10% EtOAc in heptane.

  • Elute the product using a gradient of 10% to 60% EtOAc in heptane.

  • Monitor fractions via TLC (visualized with KMnO₄ or UV). Pool the product-containing fractions and evaporate the solvent to afford tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate as a purified compound. Expected Yield: ~11.85 g (76% theoretical yield).

Analytical Characterization

The isolated product should be verified via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity and purity.

Table 2: Expected Analytical Data

Analytical MethodObserved Data
¹H NMR (600 MHz, CDCl₃)δ 7.41 - 7.11 (m, 5H, Ar-H), 4.48 (m, 1H), 4.17 (m, 1H), 3.33 - 2.62 (m, 4H), 2.14 - 1.63 (m, 4H), 1.46 - 1.38 (m, 9H, t-Bu).
Mass Spectrometry (MS) m/z 301 [M+H]⁺

Note: The multiplet signals in the piperidine ring region (δ 1.63-4.48) are characteristic of the diastereomeric mixture and conformational flexibility of the substituted piperidine ring.

References

  • Frolund, B., et al. "Isoxazol-3(2H)-one analogs as therapeutic agents".
  • Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit". Journal of Organic Chemistry, 1977, 42(19), 3114–3118.[Link]

Application

Application Note: Catalytic Hydrogenation of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Executive Summary The transformation of highly substituted piperidines is a cornerstone of modern drug development. This application note details the selective catalytic hydrogenation of tert-butyl 2-benzyl-4-cyanopiperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of highly substituted piperidines is a cornerstone of modern drug development. This application note details the selective catalytic hydrogenation of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate to yield tert-butyl 4-(aminomethyl)-2-benzylpiperidine-1-carboxylate . The primary synthetic challenge in this workflow is the quantitative reduction of the C4-nitrile to a primary amine without triggering dimerization (secondary amine formation) or compromising the integrity of the orthogonal protecting groups (N-Boc and C-benzyl).

Mechanistic Causality & Orthogonal Reactivity

To design a self-validating and high-yielding protocol, one must understand the specific vulnerabilities of the substrate and the intermediate transition states.

The Challenge of Nitrile Reduction (Dimerization)

The catalytic reduction of a nitrile does not proceed directly to an amine; it first reduces to a highly reactive primary imine. As the primary amine product accumulates, it can act as a nucleophile, attacking the unreacted imine to form a hemiaminal intermediate. Subsequent elimination of ammonia yields a secondary imine, which is reduced to an unwanted secondary amine (dimer).

The Solution: By conducting the hydrogenation in a methanolic ammonia solution (e.g., 7M NH₃ in MeOH), the reaction environment is flooded with excess ammonia. According to Le Chatelier’s principle, this massive excess outcompetes the primary amine for the imine intermediate, driving the equilibrium backward and effectively suppressing dimer formation[1].

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine H2, Cat. Amine Primary Amine (R-CH2-NH2) TARGET Imine->Amine H2, Cat. Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + Primary Amine SecImine Secondary Imine (R-CH=N-CH2-R) Hemiaminal->SecImine - NH3 SecImine->Imine + Excess NH3 (Shifts Equilibrium) SecAmine Secondary Amine BYPRODUCT SecImine->SecAmine H2, Cat.

Reaction pathway of nitrile hydrogenation highlighting the suppressive role of excess ammonia.

Orthogonal Protection Strategy

The substrate contains two structural features that must survive the reduction conditions:

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile but exhibits robust stability under neutral and basic conditions[2]. Utilizing Raney Nickel in basic NH₃/MeOH ensures the Boc group remains completely intact[3].

  • C-Benzyl Group: While N-benzyl and O-benzyl groups are highly susceptible to hydrogenolysis (especially with Pd/C and H₂), a C-benzyl group (attached to the C2 carbon of the piperidine ring) is chemically stable to standard Raney Nickel or Pd/C hydrogenation at ambient temperatures.

Experimental Protocol

This protocol utilizes Raney Nickel, which is highly effective for nitrile reductions while preserving sensitive functional groups.

Materials & Reagents
  • Substrate: tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (10.0 mmol, ~3.0 g)

  • Catalyst: Raney Nickel (W-2 or equivalent, aqueous slurry, ~1.0 g wet weight)

  • Solvent: 7M Ammonia in Methanol (30 mL)

  • Gas: Hydrogen gas (H₂, UHP grade)

  • Consumables: Celite 545 (for filtration)

Step-by-Step Methodology

ProtocolWorkflow Step1 1. Catalyst Preparation Wash Raney Ni with MeOH (Keep Wet - Pyrophoric!) Step2 2. Reaction Assembly Dissolve Substrate in 7M NH3/MeOH Add Catalyst Step1->Step2 Step3 3. Hydrogenation 50 psi H2, 25°C, 16 h Agitate vigorously Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash with MeOH Step3->Step4 Step5 5. Isolation Evaporate solvent in vacuo Yield Primary Amine Step4->Step5

Standard operating procedure for the catalytic hydrogenation of cyanopiperidines.

  • Catalyst Preparation (Safety Critical): Transfer ~1.0 g of the aqueous Raney Nickel slurry to a flask. Wash the catalyst three times with 10 mL of methanol by decantation to remove water. Caution: Raney Nickel is highly pyrophoric when dry. Ensure it remains submerged in solvent at all times.

  • Reaction Assembly: Dissolve the substrate (10.0 mmol) in 30 mL of 7M NH₃ in MeOH. Transfer this solution to a high-pressure hydrogenation vessel (e.g., Parr shaker) containing the washed Raney Nickel.

  • Hydrogenation: Purge the vessel with nitrogen (3x) followed by hydrogen gas (3x). Pressurize the vessel to 50 psi (approx. 3.4 bar) with H₂. Agitate the mixture vigorously at room temperature (25 °C) for 16 hours.

  • Filtration: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Rinse the Celite pad with an additional 20 mL of methanol. Do not let the filter cake dry out.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting residue is typically the pure primary amine (>95% purity) and can be used directly in subsequent synthetic steps without further purification.

In-Process Controls & Validation (Self-Validating System)

To ensure the protocol is functioning as designed, the following validation checks must be integrated:

  • FT-IR Monitoring: The starting material exhibits a distinct, sharp nitrile stretch at ~2240 cm⁻¹ . The reaction is deemed complete when this peak entirely disappears, replaced by broad N-H stretching bands around 3300–3400 cm⁻¹ .

  • LC-MS Validation: The target primary amine will show a mass shift of +4 Da relative to the starting material. The absence of a peak corresponding to roughly twice the mass of the product (minus 17 Da for NH₃) validates that the excess ammonia successfully prevented secondary amine (dimer) formation.

Optimization Data Presentation

The table below summarizes the causality behind the chosen conditions by comparing alternative hydrogenation parameters for Boc-protected cyanopiperidines.

CatalystSolvent SystemAdditivePrimary Amine YieldDimer ByproductBoc Integrity
10% Pd/CMethanolNone< 40%> 50%Intact
10% Pd/CMethanolAcetic Acid~ 75%< 10%Compromised (Partial cleavage)
Raney NiMethanolNone~ 60%~ 35%Intact
Raney Ni Methanol 7M NH₃ > 95% < 2% Intact

Table 1: Comparative screening of hydrogenation conditions. Raney Ni with methanolic ammonia provides optimal selectivity and functional group tolerance.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates".[Link][2]

  • ResearchGate. "How to prevent secondary amine formation in nitrile reduction?".[Link][1]

  • ResearchGate. "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel".[Link][3]

  • eGyanKosh. "REDUCTION".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate synthesis

Topic: Yield Optimization for tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks encountered during the synthesis of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

The most efficient and scalable route to this intermediate is the Van Leusen reductive cyanation , which directly converts 1-Boc-2-benzylpiperidin-4-one to the corresponding nitrile using Tosylmethyl isocyanide (TosMIC) . While this avoids the toxicity of cyanide gas, the reaction is highly sensitive to steric hindrance (from the 2-benzyl group), moisture, and solvent effects.

Part 1: Mechanistic Workflow & Process Control

To successfully optimize this reaction, one must understand the causality of the process. The transformation relies on the base-catalyzed addition of TosMIC to the ketone, forming a 2-oxazoline intermediate. The subsequent ring-opening and elimination steps require precise thermodynamic control to prevent side reactions.

VanLeusenWorkflow Start Start: 1-Boc-2-benzylpiperidin-4-one + TosMIC in DME BaseAdd Add t-BuOK (1.5 - 2.0 eq) Maintain 0°C to RT Start->BaseAdd InProcess IPC (HPLC/TLC) at 2h: Conversion > 90%? BaseAdd->InProcess LowConv Troubleshoot: Low Conversion - Check base quality - Add MeOH/EtOH (1-2 eq) InProcess->LowConv No Workup Aqueous Quench & Extraction (EtOAc / H2O) InProcess->Workup Yes LowConv->BaseAdd Byproduct IPC: High 4-Tosyloxazole Byproduct? Workup->Byproduct FixByprod Troubleshoot: Side Reactions - Lower reaction temp - Ensure strict anhydrous conditions Byproduct->FixByprod Yes Purify Column Chromatography or Crystallization Byproduct->Purify No FixByprod->Purify End Pure tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Purify->End

Workflow for optimizing the Van Leusen reductive cyanation of 1-Boc-2-benzylpiperidin-4-one.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction consistently stalls at 60–70% conversion. Adding more TosMIC or base does not push the reaction to completion. What is the mechanistic cause? A1: The bottleneck is not the initial addition, but the breakdown of the intermediate. In the Van Leusen mechanism, the 2-oxazoline intermediate must undergo a formyl transfer to yield the nitrile. If the reaction is conducted in strictly aprotic solvents (like pure DME or THF), this transfer is sluggish. Causality & Solution: The intermediate requires a nucleophile to accept the formyl group. By introducing 1–2 equivalents of a primary alcohol (e.g., anhydrous methanol) as a co-solvent/additive, you provide a formyl acceptor. This rapidly accelerates the breakdown of the intermediate into the desired nitrile and methyl formate .

Q2: I am observing a significant amount of a highly UV-active byproduct, and my overall yield is poor (< 40%). What is this impurity? A2: You are likely generating 4-tosyloxazole. Causality & Solution: This byproduct forms when the initial ketone-TosMIC adduct undergoes hydration of the isonitrile group and subsequent cyclization, rather than the desired elimination pathway. This side reaction is highly sensitive to temperature spikes and trace moisture . Ensure your DME and t-BuOK are strictly anhydrous (Karl Fischer titration < 200 ppm). Keep the reaction temperature strictly at 0 °C during the base addition phase to kinetically favor the cyanation pathway.

Q3: How does the 2-benzyl group affect the stereochemical outcome of the cyanation? I am getting variable cis/trans ratios. A3: The bulky 2-benzyl substituent locks the piperidine ring into a predominant chair conformation, placing the benzyl group in an equatorial position to minimize 1,3-diaxial interactions. Causality & Solution: The TosMIC anion will preferentially attack the C4 carbonyl from the less sterically hindered face (typically axial attack). Temperature fluctuations shift the balance between kinetic and thermodynamic control, leading to variable diastereomeric ratios. To ensure reproducibility, maintain a strict thermal profile (0 °C for 1 hour, then exactly 20 °C for 3 hours). If a specific isomer is required for downstream GABA antagonist synthesis , chromatographic separation of the diastereomers is highly recommended at this stage.

Q4: The isolated product is heavily contaminated with a highly polar impurity that streaks on TLC. How do I remove it? A4: The elimination step of the Van Leusen reaction produces one equivalent of p-toluenesulfinic acid. Causality & Solution: This byproduct is highly soluble in organic solvents if protonated, causing streaking on TLC. Ensure your aqueous workup includes a rigorous wash with saturated aqueous sodium bicarbonate (NaHCO₃) or 0.1 M NaOH. This keeps the sulfinate ionized, forcing it to partition entirely into the aqueous waste layer.

Part 3: Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the conversion and isolated yield of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

Reaction ConditionSolvent SystemAdditiveTemperature ProfileConversion (%)Isolated Yield (%)Major Impurity
Standard Lit. Pure DMENone25 °C (Constant)65%52%4-Tosyloxazole
Wet Solvent DME (>1000 ppm H₂O)None20 °C (Constant)< 30%15%4-Tosyloxazole
High Temp THFNone50 °C (Constant)40%25%TosMIC dimers
Optimized DME / t-BuOHMeOH (2.0 eq)0 °C (1h) → 20 °C (3h)> 95% 84% Trace
Part 4: Self-Validating Experimental Protocol

This optimized protocol incorporates in-process controls (IPCs) to validate the reaction at each critical node.

Materials Required:

  • 1-Boc-2-benzylpiperidin-4-one (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.3 eq)

  • Potassium tert-butoxide (t-BuOK) (1.0 M solution in t-BuOH, 2.0 eq)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Anhydrous Methanol (MeOH) (2.0 eq)

Step-by-Step Methodology:

  • Preparation & Dehydration: Charge a flame-dried, argon-purged flask with 1-Boc-2-benzylpiperidin-4-one (1.0 eq) and TosMIC (1.3 eq).

  • Solvation: Dissolve the solids in anhydrous DME (10 mL per gram of ketone). Add anhydrous MeOH (2.0 eq).

    • Self-Validation Checkpoint: The solution must be completely clear. If the solution is cloudy, moisture is present, and the reaction will yield high levels of oxazole byproducts.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add the t-BuOK solution (2.0 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Self-Validation Checkpoint: An immediate color change to pale yellow/orange will occur, confirming the successful deprotonation of TosMIC.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to exactly 20 °C. Stir for an additional 3 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The ketone starting material (stains strongly with KMnO₄) should be completely consumed, replaced by a less polar spot (the nitrile).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction mixture). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

References
  • Oldenziel, O. H.; van Leusen, D.; van Leusen, A. M. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 1977, 42 (19), 3114–3118. URL:[Link]

  • Disney, N.; Smyth, M.; Wharry, S.; Moody, T. S.; Baumann, M. "A cyanide-free synthesis of nitriles exploiting flow chemistry." Reaction Chemistry & Engineering, 2023, 8, 2985-2990. URL:[Link]

  • Frølund, B.; et al. "Novel Class of Potent 4-Arylalkyl 3-Isoxazolol GABA Antagonists: Design, Synthesis, and Pharmacology." Journal of Medicinal Chemistry, 2002, 45 (12), 2454-2468. URL:[Link]

Optimization

troubleshooting solubility issues of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks with tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks with tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate . Because this compound is a highly lipophilic, non-ionizable intermediate, standard aqueous assay buffers often cause rapid precipitation, compromising both biochemical and cell-based in vitro data.

This document bypasses generic advice, providing mechanistic diagnostics, decision workflows, and self-validating experimental protocols to ensure your compound remains in solution without introducing assay artifacts.

Part 1: Mechanistic Diagnostic (FAQ)

Q1: Why does tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate crash out of my aqueous assay buffer even after I lower the pH? Causality: A common instinct when solubilizing piperidine derivatives is to lower the pH to protonate the secondary amine, forming a water-soluble salt. However, in this specific molecule, the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This carbamate linkage completely removes the basicity of the amine[1]. Combined with the highly hydrophobic benzyl ring at C2 and the neutral cyano group at C4, the molecule is completely non-ionizable under physiological conditions. Adjusting the pH will not improve solubility; you must rely on co-solvents or molecular encapsulation.

Q2: I am using DMSO as a co-solvent to force it into solution, but my cell-based assay is showing high background toxicity. What is the limit? Causality: While DMSO is the industry-standard vehicle for lipophilic screening compounds, biological tolerance is strictly finite. For most robust cell lines, 0.1% to 0.5% (v/v) DMSO is tolerated, but concentrations exceeding 1% frequently induce significant cytotoxicity, alter membrane permeability, and trigger off-target transcriptomic shifts[2]. If your target working concentration requires >1% DMSO to prevent the compound from crashing out, you are likely measuring solvent toxicity rather than compound activity. You must transition to an alternative vehicle.

Q3: If DMSO is toxic at the required concentrations, how can I achieve working concentrations in aqueous media? Causality: To circumvent solvent toxicity, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal alternative. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic internal cavity. It forms a non-covalent "host-guest" inclusion complex with lipophilic moieties—specifically shielding the benzyl and Boc groups of your compound from the aqueous environment[3]. This mechanism can increase aqueous solubility by orders of magnitude without the cytotoxicity associated with high DMSO concentrations.

Part 2: Strategic Decision Workflow

Before preparing your reagents, use the following decision matrix to determine the optimal solubilization route based on your assay's tolerance limits.

Workflow A Solubility Issue: tert-butyl 2-benzyl-4-cyanopiperidine -1-carboxylate B Assess Assay DMSO Tolerance A->B C Tolerance ≥ 1.0% (Biochemical Assays) B->C High D Tolerance < 0.5% (Cell-Based Assays) B->D Low E Direct DMSO Dilution (Monitor for Precipitation) C->E F HP-β-CD Encapsulation (Host-Guest Complex) D->F G Validate Solubility (Nephelometry / LC-MS) E->G F->G

Decision matrix for solubilizing lipophilic Boc-protected piperidines in aqueous media.

Part 3: Quantitative Solubilization Matrix

The following table summarizes the expected performance of various solubilization strategies for this specific compound class.

Solubilization StrategyMax Recommended ConcentrationAqueous Solubility EnhancementBiological Assay CompatibilityKey Mechanistic Limitation
100% DMSO Stock (Direct Dilution)0.1% - 0.5% (v/v) finalLow (Prone to crashing)Poor (Cytotoxic >1%)DMSO toxicity and off-target signaling effects[2].
pH Adjustment (Acidic Buffer)N/ANoneModerateBoc-protected nitrogen cannot be protonated[1].
20% w/v HP-β-CD (Inclusion Complex)10 - 50 mMHigh (Orders of magnitude)Excellent (Biocompatible)Requires precise host-guest stoichiometric matching[3].
0.1% Tween-80 (Surfactant Dispersion)1 - 5 mMModerate (Micellar)Moderate (Membrane disruption)Surfactants can lyse cells or denature target proteins.

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system . Do not assume your compound is dissolved simply because the solution appears clear to the naked eye; micro-precipitates can scatter light and artificially inflate assay readouts.

Protocol A: Preparation of a 1:1 HP-β-CD Inclusion Complex

This protocol leverages thermodynamic equilibrium to force the hydrophobic compound into the cyclodextrin cavity.

Step 1: Stoichiometric Calculation Calculate the molarity required for a 1:1 molar ratio of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (MW: ~300.4 g/mol ) to HP-β-CD (MW: ~1400 g/mol ).

Step 2: Co-Solvent Dissolution Dissolve the compound in a minimal volume of a volatile organic solvent (e.g., methanol or dichloromethane). Separately, dissolve the HP-β-CD in ultra-pure water.

Step 3: Complexation and Evaporation Add the organic compound solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C. Allow the mixture to stir in an open vessel (in a fume hood) for 24-48 hours until the volatile organic solvent has completely evaporated.

Step 4: Lyophilization (Optional but Recommended) Freeze the resulting clear solution and lyophilize it to obtain the inclusion complex as a dry, white powder. This powder can now be directly dissolved in your aqueous assay buffer.

Step 5: SELF-VALIDATION CHECK (Nephelometry) Reconstitute the powder in your final assay buffer. Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer, blanked against the buffer alone.

  • Causality: True solutions do not scatter light at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates or micro-precipitates, meaning the inclusion complex is incomplete and requires a higher molar excess of HP-β-CD.

Protocol B: Thermodynamic Solubility Validation for DMSO Dilutions

If you must use DMSO, use this protocol to find the exact concentration at which the compound crashes out of your specific buffer.

Step 1: Stock Preparation Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

Step 2: Serial Dilution Create a 10-point 1:2 serial dilution of the compound in 100% DMSO.

Step 3: Aqueous Spike Transfer 1 µL of each DMSO dilution into 99 µL of your aqueous assay buffer (yielding a final DMSO concentration of 1.0%). Mix vigorously by pipetting.

Step 4: Incubation and Centrifugation Incubate the plate at your assay temperature (e.g., 37°C) for 2 hours to allow thermodynamic equilibrium. Centrifuge the plate at 4,000 x g for 20 minutes to pellet any micro-precipitates.

Step 5: SELF-VALIDATION CHECK (LC-MS/MS) Carefully aspirate the supernatant without disturbing the bottom of the well. Quantify the compound concentration in the supernatant using LC-MS/MS.

  • Causality: The point at which the measured concentration in the supernatant plateaus—despite increasing the input concentration—defines the absolute thermodynamic solubility limit of the compound in that specific buffer. Never dose your assay above this empirically determined limit.

References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Boron Accumulation in Brain Tumor Cells through Boc-Protected Tryptophan as a Carrier for Boron Neutron Capture Therapy - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Welcome to the dedicated technical support guide for the chromatographic purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related piperidine derivatives. Our goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to optimize your separations effectively.

The purification of this molecule, which contains a mix of non-polar (Boc, benzyl) and strongly polar (cyano) functional groups, presents a unique set of challenges that require a systematic approach to column chromatography. This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a comprehensive Troubleshooting Guide to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of the purification process.

Q1: What is the most suitable stationary phase for purifying tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate?

A: For most applications, standard Silica Gel 60 (particle size 40-63 µm, or 230-400 mesh) is the ideal and most cost-effective choice.

  • Rationale: The key to this separation is the interaction between the polar functionalities of your molecule and the stationary phase. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[1] The nitrile (-C≡N) group in your compound is strongly polar and will interact significantly with these silanol groups, providing the primary mechanism for retention.[2][3] While the N-Boc and benzyl groups add non-polar character, the polarity of the cyano group is typically dominant in dictating the interaction with silica gel.

Q2: How do I select an appropriate mobile phase (eluent) to start with?

A: The best practice is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) . A binary mixture of a non-polar solvent like Hexanes (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the recommended starting point.

  • Expertise & Causality: The goal is to find a solvent ratio that moves your target compound to a Retention Factor (Rf) of 0.25-0.35 on the TLC plate.[4] An Rf in this range ensures that the compound will elute from the column in a reasonable number of column volumes without being too close to the solvent front (poor separation) or sticking to the column indefinitely (poor recovery). Start by testing solvent ratios such as 9:1, 4:1, and 2:1 Hexanes:EtOAc on TLC plates to identify the ideal system.

Q3: How much sample can I load onto my column?

A: Sample load capacity depends on the difficulty of the separation. A general guideline for silica gel flash chromatography is a 1:20 to 1:50 ratio of crude sample weight to silica gel weight .[1]

  • Self-Validating System: If your TLC shows a large separation (ΔRf > 0.2) between your product and the nearest impurities, you can use a higher loading (e.g., 1:20). For challenging separations with closely eluting spots (ΔRf < 0.1), a lower loading (1:50 or even 1:100) is necessary to achieve baseline separation. Overloading is a common cause of poor separation.[4]

Q4: How can I visualize the compound on a TLC plate or during column fractionation?

A: This compound can be visualized using two primary methods:

  • UV Light (254 nm): The benzyl group contains an aromatic ring, which is a UV-active chromophore. This allows for non-destructive visualization of your product as a dark spot on TLC plates containing a fluorescent indicator.

  • Staining: A potassium permanganate (KMnO₄) stain is an excellent choice. It is a general stain that reacts with most organic compounds, appearing as yellow spots on a purple background.[5]

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems encountered during the column chromatography process.

Symptom / Issue Potential Cause(s) Recommended Solution(s) & Rationale
Poor Separation / Co-elution 1. Incorrect solvent system polarity. 2. Inappropriate solvent selectivity. 3. Column overloading. 4. Poorly packed column (channeling).1. Re-optimize Polarity via TLC: Ensure your target compound has an Rf of 0.25-0.35.[4] Adjust the eluent ratio accordingly. 2. Change Solvent Selectivity: If adjusting polarity fails, the issue is selectivity. Substitute ethyl acetate with a solvent from a different selectivity group, such as Dichloromethane (DCM) or a ternary mixture (e.g., Hexanes/DCM/EtOAc).[6] This alters the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) and can dramatically change the elution order. 3. Reduce Sample Load: Decrease the amount of crude material relative to the silica gel (aim for a 1:50 or 1:100 ratio). 4. Repack the Column: Ensure the silica gel is packed homogeneously without cracks or air bubbles, which cause uneven solvent flow.[1][7]
Product Tailing (Asymmetric Peaks) 1. Strong interaction with acidic silanol sites. 2. Column overloading. 3. Presence of acidic or basic impurities.1. Add a Modifier: While the N-Boc group renders the piperidine nitrogen non-basic, the cyano group or trace impurities can still interact strongly. Adding a small amount (~0.5%) of a polar modifier like methanol to the eluent can help by competing for highly active sites on the silica. For basic impurities, adding 0.1-1% triethylamine (TEA) can be effective.[5] 2. Reduce Sample Concentration: Tailing is often a sign of overloading. Dilute the sample before loading and reduce the total mass on the column.
Low or No Product Recovery 1. Compound is irreversibly adsorbed to the silica. 2. Eluent is not polar enough to elute the compound. 3. Product degradation on the acidic silica surface.1. Run the Column Faster: Minimize the residence time of your compound on the column. 2. Increase Eluent Polarity: After your expected product has eluted, flush the column with a much stronger solvent system (e.g., 5-10% Methanol in EtOAc or DCM) to recover any strongly retained material. 3. Use Deactivated Silica: If degradation is suspected, consider using silica gel that has been pre-treated with a base like triethylamine or using a less acidic stationary phase like neutral alumina.
Inconsistent Retention Times 1. Changes in solvent composition. 2. Column deactivation during the run. 3. Fluctuations in flow rate or temperature.1. Use Fresh, Pre-Mixed Solvents: Prepare a sufficient volume of the mobile phase beforehand to ensure consistency throughout the run. Solvent composition can change due to evaporation of the more volatile component (e.g., hexanes). 2. Avoid Highly Polar Modifiers if Possible: Solvents like methanol can change the hydration state (and thus the activity) of the silica gel during the run, leading to shifting retention. If a gradient is used, ensure it is gradual.[8]

Experimental Protocols & Methodologies

Protocol 1: TLC-Based Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spotting: Using a capillary tube, spot the dissolved mixture onto at least three different TLC plates. Keep the spots small and concentrated.[4]

  • Elution: Develop each plate in a separate chamber containing a different Hexanes:EtOAc solvent system (e.g., 9:1, 4:1, 2:1).[5]

  • Visualization & Analysis: After elution, visualize the plates under UV light and then with a KMnO₄ stain. Calculate the Rf value for your product in each system.

  • Selection: Choose the solvent system that provides an Rf value of ~0.3 and gives the best separation from visible impurities.

Protocol 2: Flash Column Chromatography (Dry Loading)
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[7] Fill the column with the appropriate amount of dry silica gel (e.g., 40 g for 1 g of crude material). Tap the column gently to ensure even packing. Add another layer of sand on top.[7]

  • Sample Preparation: Dissolve your crude tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in a minimal amount of a low-boiling solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample) to this solution.

  • Dry Loading: Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Loading the Column: Carefully add the silica-adsorbed sample to the top of the prepared column, ensuring an even layer.

  • Elution: Gently add your optimized mobile phase to the column. Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualized Workflows and Data

Diagram 1: Solvent System Optimization Workflow

G start Start: Crude Product Mixture tlc Perform TLC with multiple Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1) start->tlc eval Evaluate TLC Plates: Calculate Product Rf tlc->eval run_col Run Flash Column with Optimized Solvent System eval->run_col Is 0.2 < Rf < 0.4 AND spots are well-separated? [YES] new_sys Try New Solvent System (e.g., Hexane:DCM or add modifier) eval->new_sys [NO] end End: Pure Product run_col->end new_sys->tlc

Caption: Workflow for selecting the optimal mobile phase.

Diagram 2: Troubleshooting Poor Separation

G prob Problem: Poor Separation / Co-elution cause1 Possible Cause 1: Incorrect Polarity/Selectivity prob->cause1 cause2 Possible Cause 2: Column Overloaded prob->cause2 cause3 Possible Cause 3: Poor Column Packing prob->cause3 sol1a Action: Re-optimize Rf using TLC to ~0.3 cause1->sol1a sol1b Action: Change solvent selectivity (e.g., replace EtOAc with DCM) cause1->sol1b sol2 Action: Reduce sample load (e.g., increase silica ratio to 1:50) cause2->sol2 sol3 Action: Repack column carefully, avoiding air bubbles and cracks cause3->sol3

Caption: Decision tree for troubleshooting co-elution issues.

Table 1: Solvent Properties for Normal-Phase Chromatography
SolventPolarity Index (P')Selectivity Group[6]Role in Chromatography
Hexane / Heptane0.1-Non-polar base eluent; decreases polarity.
Toluene2.4VIINon-polar; offers π-π interactions.
Dichloromethane (DCM)3.1VMedium polarity; good solvent for many organics.
Diethyl Ether2.8IMedium polarity; proton acceptor.
Ethyl Acetate (EtOAc) 4.4 VIa Medium-high polarity; proton acceptor, dipole character.
Acetone5.1VIaHigh polarity; strong proton acceptor.
Acetonitrile5.8VIbHigh polarity; strong dipole, weak proton acceptor.
Methanol (MeOH)5.1IIVery high polarity; proton donor and acceptor.
Table 2: Relating TLC Rf to Column Elution

This table provides an estimate of the number of column volumes (CV) required to elute a compound based on its TLC Rf value. A lower Rf means more solvent is needed.[9]

TLC Rf ValueEstimated CV for Elution (CV = 1/Rf)Assessment for Column Chromatography
0.1010Too slow; high solvent usage, risk of band broadening.
0.205Acceptable, good for difficult separations.
0.30 3.3 Optimal for most separations.
0.402.5Good, but may be too fast for difficult separations.
0.502Too fast; compound elutes too close to the solvent front.

References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Lv, M., et al. (2024). Cyano-modified molecular cage silica gel stationary phase: Multi-functional chromatographic performance by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022). Cyano Silica Gel. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Saito, M., et al. (2000). Development of a new cyano-bonded column for high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Coldham, I., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Organic Chemistry at CU Boulder - Chromtech. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) - Organic Syntheses Procedure. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Gcms.cz. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide. Retrieved from [Link]

  • Aroon Chande. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023). TLC for Flash Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Scale-Up of tert-Butyl 2-Benzyl-4-Cyanopiperidine-1-Carboxylate

Welcome to the technical support center for the synthesis and purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of minimizing impurities during the scale-up of this important piperidine intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical field experience to ensure the highest purity of your final product.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis and purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, providing detailed solutions and preventative measures.

Issue 1: Presence of Diastereomers (cis/trans isomers)

Question: My final product shows a mixture of diastereomers at the C2 and C4 positions. What are the primary causes, and how can I improve the diastereoselectivity during scale-up?

Answer: The formation of diastereomers is a common challenge in the synthesis of substituted piperidines. The relative stereochemistry of the benzyl group at C2 and the cyano group at C4 is critical and often difficult to control.

Root Causes:

  • Thermodynamic vs. Kinetic Control: The cyclization or reduction step that forms the piperidine ring can be under either thermodynamic or kinetic control.[1] During scale-up, variations in temperature, reaction time, and addition rates can shift the balance between these two regimes, leading to a mixture of the desired and undesired diastereomers.

  • Choice of Reducing Agent: In syntheses involving the reduction of a pyridine or tetrahydropyridine precursor, the choice of reducing agent and catalyst significantly influences the stereochemical outcome.[1] For instance, catalytic hydrogenation can lead to different diastereomeric ratios compared to metal hydride reductions.[1][2]

  • Protecting Group Influence: The N-Boc protecting group can influence the conformation of the piperidine ring and its intermediates, thereby affecting the facial selectivity of bond-forming reactions.[2]

Mitigation Strategies:

  • Strict Temperature Control: Maintain a consistent and optimized temperature throughout the critical bond-forming steps. Use a reliable reactor with precise temperature monitoring and control.

  • Controlled Addition of Reagents: Slow, controlled addition of reagents can favor kinetic control and improve diastereoselectivity. This is particularly important during scale-up to manage exotherms.

  • Catalyst and Reducing Agent Screening: If applicable to your synthetic route, screen different catalysts and reducing agents. For example, heterogeneous catalysts like Rhodium on carbon (Rh/C) have shown high efficiency in pyridine hydrogenation.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and, consequently, the diastereomeric ratio. A solvent screen may be necessary during process development.

  • Purification: If a mixture of diastereomers is unavoidable, purification by column chromatography is often effective.[4] However, for large-scale production, developing crystallization-induced diastereomer resolution or simulated moving bed (SMB) chromatography may be more cost-effective.

Issue 2: Incomplete Reaction and Presence of Starting Materials

Question: I am observing significant amounts of unreacted starting materials, such as N-Boc-4-cyanopiperidine or benzyl bromide, in my crude product. How can I drive the reaction to completion during scale-up?

Answer: Incomplete conversion is a frequent issue in scale-up, often stemming from mass transfer limitations, improper stoichiometry, or catalyst deactivation.

Root Causes:

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing reactants from coming into contact.

  • Incorrect Stoichiometry: Inaccurate measurement of starting materials on a larger scale can lead to an excess of one reactant.

  • Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities in the starting materials or solvents, or it may degrade over the extended reaction times often required for larger batches.[5]

Mitigation Strategies:

  • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and size) and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Accurate Reagent Dosing: Use calibrated pumps or flowmeters for adding liquid reagents to ensure accurate stoichiometry. For solids, ensure they are fully dissolved or well-suspended before addition.

  • Monitor Reaction Progress: Utilize in-process controls (IPCs) such as HPLC, GC, or TLC to monitor the consumption of starting materials. The reaction should only be quenched after it has reached the desired level of completion.

  • Catalyst Loading and Quality: Re-evaluate the catalyst loading for the scaled-up process. Ensure the catalyst is of high quality and is not exposed to potential poisons.

Issue 3: Formation of Over-Alkylated or Other Side-Products

Question: My analysis shows the presence of a C-alkylated byproduct at the C4 position, adjacent to the cyano group. What causes this, and how can it be prevented?

Answer: The formation of a C-alkylated byproduct suggests that the carbanion generated at the C4 position is sufficiently stable to react with the alkylating agent (e.g., benzyl bromide).

Root Causes:

  • Strong Base: The use of a base that is too strong can lead to deprotonation at the C4 position, creating a nucleophilic center that can compete with the desired N-alkylation or other intended reactions.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for this undesired side reaction to occur.

Mitigation Strategies:

  • Base Selection: Use a milder base that is sufficient to promote the desired reaction without causing significant deprotonation at C4. A thorough base screen is recommended.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Order of Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, minimizing the chance of side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

A1: The critical process parameters (CPPs) are those that have a significant impact on the quality and yield of the final product. For this synthesis, the following CPPs should be carefully monitored and controlled:

Parameter Importance Typical Control Range
Temperature Affects reaction rate, selectivity, and impurity profile.Route-dependent, but tight control (e.g., ± 2 °C) is crucial.
Reagent Addition Rate Influences reaction exotherm and can impact selectivity.Should be determined during process development and maintained consistently.
Agitation Speed Ensures homogeneity and affects mass and heat transfer.Must be sufficient to keep all components in suspension/solution.
Reaction Time Determines the extent of conversion and can impact impurity levels.Monitored by in-process controls.
pH (during work-up) Affects product isolation and removal of certain impurities.Defined by the specific work-up procedure.

Q2: What analytical techniques are most suitable for monitoring impurities in this process?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity monitoring:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the main product and known and unknown impurities. A well-developed HPLC method is essential for in-process control and final product release.[6]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any isolated impurities, which is crucial for their identification.[6]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation.[6]

Q3: How can I effectively remove polar impurities during the work-up?

A3: Polar impurities, such as salts or certain starting materials, can often be removed with an aqueous wash during the work-up. The choice of the aqueous solution will depend on the nature of the impurities.

  • Acidic Wash: A dilute acid wash (e.g., 1N HCl) can remove basic impurities.

  • Basic Wash: A dilute basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

  • Brine Wash: A wash with a saturated sodium chloride solution can help to break emulsions and remove residual water from the organic layer.

It is important to perform these washes sequentially and to check the pH of the aqueous layer to ensure the desired extraction has occurred.

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, several safety precautions are crucial during the scale-up of any chemical process:

  • Material Safety Data Sheets (MSDS): Always review the MSDS for all reagents and solvents to be aware of their hazards and handling requirements.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling volatile or toxic substances.

  • Exothermic Reactions: Be aware of potentially exothermic steps and have a cooling plan in place. For large-scale reactions, a reactor with a cooling jacket is essential.

  • Pressure Build-up: If any steps are expected to generate gas, ensure the reactor is properly vented.

Visualizing the Process: Key Workflows

The following diagrams illustrate key decision-making processes in minimizing impurities.

Diagram 1: Troubleshooting Diastereomer Formation

Diastereomer_Troubleshooting start Diastereomeric Mixture Detected q1 Is the reaction under kinetic or thermodynamic control? start->q1 kinetic Optimize for Kinetic Control q1->kinetic Kinetic thermo Optimize for Thermodynamic Control q1->thermo Thermodynamic action_kinetic Lower Temperature Slower Reagent Addition kinetic->action_kinetic action_thermo Increase Temperature Longer Reaction Time thermo->action_thermo q2 Can reaction conditions be further optimized? action_kinetic->q2 action_thermo->q2 optimize_reagents Screen Reducing Agents and Catalysts q2->optimize_reagents Yes optimize_solvent Perform Solvent Screen q2->optimize_solvent Yes purification Purification Required q2->purification No optimize_reagents->purification optimize_solvent->purification chromatography Column Chromatography purification->chromatography crystallization Crystallization-Induced Diastereomer Resolution purification->crystallization

Caption: Troubleshooting workflow for diastereomer formation.

Diagram 2: General Impurity Removal Workflow

Impurity_Removal_Workflow start Crude Product with Impurities identify Identify Impurity Structure (LC-MS, NMR) start->identify q_polar Is the impurity polar? identify->q_polar aqueous_wash Perform Aqueous Wash (Acidic/Basic/Brine) q_polar->aqueous_wash Yes q_volatile Is the impurity volatile? q_polar->q_volatile No aqueous_wash->q_volatile distillation Distillation / Solvent Swap q_volatile->distillation Yes q_nonpolar Is the impurity a non-polar organic compound? q_volatile->q_nonpolar No distillation->q_nonpolar chromatography Column Chromatography q_nonpolar->chromatography Yes crystallization Recrystallization q_nonpolar->crystallization Yes end Pure Product q_nonpolar->end No (if pure enough) chromatography->end crystallization->end

Caption: General workflow for impurity identification and removal.

References

  • Couty, F., & Evano, G. (2013). Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. The Journal of Organic Chemistry, 78(5), 1935-1949. [Link]

  • DeKimpe, N., & Tehrani, K. A. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(24), 3887-3889. [Link]

  • Wang, C., et al. (2020). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 9(6), 663-667. [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205-3210. [Link]

  • Kawanami, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(42), 17748-17755. [Link]

  • Smith, A. B., et al. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. The Journal of Organic Chemistry, 74(12), 4474-4488. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4836. [Link]

  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Zhang, X., et al. (2021). Gram-scale preparation and synthetic transformations of the polysubstituted piperidine 3a. Tetrahedron, 96, 132375. [Link]

  • Wang, W., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(20), 4588-4591. [Link]

  • Kawanami, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(42), 17748-17755. [Link]

  • Smith, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 269-274. [Link]

  • The Center for Forensic Science Research & Education. (2024, June 2). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Al-Zain, A., & Al-Terkawi, A. (2020). Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry, 98(11), 695-703. [Link]

  • Organic Syntheses. (n.d.). tert-Butyl (tert-butyldimethylsilyl)oxycarbamate. [Link]

  • Journal of Medicinal Chemistry. (2006). Journal of Medicinal Chemistry, 49(1), 84. [Link]

  • ARKIVOC. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]

  • PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(17), 2669-2673. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in the Synthesis of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Overview & Mechanistic Context Welcome to the Technical Support Center. This guide addresses the critical handling requirements for synthesizing tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Welcome to the Technical Support Center. This guide addresses the critical handling requirements for synthesizing tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (CAS: 1251842-93-9)[1]. While the isolated nitrile product is a bench-stable organic molecule[1], its synthesis from tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate via the Van Leusen reductive cyanation is exquisitely sensitive to moisture[2].

The utilizes toluenesulfonylmethyl isocyanide (TosMIC) and a strong base, typically potassium tert-butoxide (KOtBu), to convert ketones directly into nitriles[3]. The reaction proceeds through a highly sensitive oxazoline intermediate[4]. The introduction of even trace amounts of water (H₂O) disrupts this pathway through three distinct mechanisms:

  • Base Degradation: KOtBu is highly hygroscopic and reacts with water to form potassium hydroxide (KOH) and tert-butanol. KOH is insufficiently basic to deprotonate TosMIC at -10 °C, halting the reaction[4].

  • Reagent Hydrolysis: TosMIC undergoes base-catalyzed hydrolysis in the presence of water, generating unreactive formamide byproducts[3].

  • Intermediate Quenching: The transient oxazoline intermediate requires strictly anhydrous conditions to undergo the desired elimination and ring-opening to the nitrile. Moisture causes premature ring-opening, yielding amides or carboxylic acids instead of the target nitrile[4].

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40% conversion, and I recover a large amount of unreacted starting ketone. What is going wrong? A: This is the classic signature of base depletion due to moisture. If your 1,2-dimethoxyethane (DME) solvent or KOtBu contains water, the effective equivalents of active base drop below the threshold required to drive the cyanation. Solution: Ensure your DME is strictly anhydrous (<50 ppm water) and use a fresh, sealed bottle of KOtBu (or a titrated 1 M solution in THF/tert-butanol)[2].

Q2: LCMS analysis of my crude mixture shows complete consumption of the ketone, but the isolated yield of the nitrile is low. I see several polar byproducts. What are they? A: If the ketone is consumed but the nitrile yield is low, the reaction successfully formed the oxazoline intermediate, but moisture interfered with the final elimination step[3]. The polar byproducts are likely formamides (from TosMIC hydrolysis) and primary amides (from the hydration of the oxazoline intermediate). Solution: Maintain a strict argon or nitrogen atmosphere throughout the 16-hour warming phase, as atmospheric moisture can diffuse into the reaction vessel[2].

Q3: How should I prepare and store my reagents to prevent these issues? A:

  • DME: Distill over sodium/benzophenone immediately prior to use, or purchase anhydrous DME and store it over activated 3Å molecular sieves.

  • KOtBu: Avoid weighing solid KOtBu in ambient air. Use a glovebox or utilize commercially available 1.0 M solutions in tert-butanol, extracting the required volume via a dry syringe[2].

  • TosMIC: Store at 2–8 °C in a desiccator. If the reagent appears clumpy or discolored (yellow/brown), recrystallize it before use.

Quantitative Impact of Moisture

The following table summarizes the empirical impact of solvent water content on the Van Leusen cyanation of Boc-2-benzylpiperidin-4-one.

Solvent Water Content (ppm)Active KOtBu Remaining (%)TosMIC Hydrolysis (%)Isolated Nitrile Yield (%)Primary Byproduct Profile
< 50 ppm (Strictly Anhydrous) > 98%< 2%76%Trace formamides
200 ppm (Standard Grade) ~ 85%10 - 15%55%Unreacted ketone, amides
500 ppm (Poorly Stored) < 60%> 30%< 25%Heavy amide/formamide formation
> 1000 ppm (Wet Solvent) < 20%> 80%0%Complete reaction failure

Note: Data represents empirical guidelines for the Van Leusen cyanation pathway based on standard mechanistic tolerances.

Experimental Protocol (Self-Validating System)

This step-by-step methodology is adapted from the validated for synthesizing tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate[2]. It includes built-in self-validating cues to ensure the reaction is proceeding correctly.

Step 1: System Preparation

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with ultra-pure nitrogen or argon (repeat 3x).

  • Validation: The flask should be cool to the touch and maintain positive inert gas pressure before proceeding.

Step 2: Reagent Dissolution

  • Charge the flask with tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate (15.0 g, 51.8 mmol) and TosMIC (15.2 g, 77.7 mmol, 1.5 eq)[2].

  • Add anhydrous DME (250 mL) via cannula transfer. Stir until complete dissolution is achieved.

  • Cool the reaction mixture to -10 °C using an ice/salt or dry ice/ethylene glycol bath.

  • Validation: The internal temperature must stabilize at or below -10 °C. The solution should be clear and colorless to pale yellow.

Step 3: Base Addition (Critical Moisture-Sensitive Step)

  • Simultaneously and dropwise, add potassium tert-butoxide (156 mL of a 1 M solution in tert-butanol, 156 mmol, 3.0 eq) over 1 hour[2].

  • Validation (Visual Cue): Upon addition of the base, the solution will transition to a deep yellow/orange color, indicating the successful deprotonation of TosMIC and formation of the active carbanion. If the solution remains pale or turns cloudy white, moisture has degraded the base to insoluble KOH.

  • Validation (Thermal Cue): The reaction is exothermic. Adjust the addition rate to ensure the internal temperature strictly remains below -10 °C to prevent side reactions[2].

Step 4: Reaction Progression

  • Stir the solution at -10 °C for 2 hours.

  • Remove the cooling bath and allow the mixture to slowly warm to room temperature (20–25 °C) over 16 hours[2].

  • Validation: TLC (EtOAc/Heptane) or LCMS should confirm the complete disappearance of the ketone mass (m/z 290[M+H]+ for Boc-cleaved adducts) and the appearance of the nitrile product mass (m/z 301 [M+H]+)[2].

Step 5: Quench and Isolation

  • Quench the reaction by adding deionized H₂O (400 mL). Stir vigorously for 20 minutes[2].

  • Extract the aqueous layer with diethyl ether (3 x 200 mL) and ethyl acetate (3 x 200 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (10–60% gradient EtOAc in heptane) to yield the product as a solid (approx. 11.85 g, 76% yield)[2].

Reaction Pathway & Moisture Interference Points

The following diagram illustrates the mechanistic pathway of the Van Leusen cyanation and highlights the specific nodes where moisture compromises the synthesis.

VanLeusenPathway Ketone Boc-2-benzylpiperidin-4-one (Ketone Precursor) Intermediate Oxazoline Intermediate (Moisture Sensitive) Ketone->Intermediate Addition TosMIC TosMIC Reagent TosMIC->Intermediate DegTosMIC Formamide Byproducts (TosMIC Hydrolysis) TosMIC->DegTosMIC Base KOtBu Base (1.5 - 3.0 eq) Base->Intermediate Deprotonation DegBase KOH + t-BuOH (Loss of Base Strength) Base->DegBase Water H2O (Moisture) Water->TosMIC Hydrolysis Water->Base Hydrolysis Water->Intermediate Ring-Opening Product tert-butyl 2-benzyl-4- cyanopiperidine-1-carboxylate (Target Nitrile) Intermediate->Product Elimination (Anhydrous) DegInter Amide Byproducts (Premature Ring-Opening) Intermediate->DegInter

Figure 1: Van Leusen cyanation pathway showing critical moisture interference points.

References

  • Boström, J., Cheng, L., Fex, T., Karle, M., Pettersen, D., & Schell, P. (2013). Isoxazol-3(2H)-one analogs as therapeutic agents (U.S. Patent No. 8,415,378 B2). U.S.
  • Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.[Link]

Sources

Reference Data & Comparative Studies

Validation

tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate vs benzyl 4-cyanopiperidine-1-carboxylate reactivity

Title: Comparative Reactivity Profiling: tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate vs. Benzyl 4-cyanopiperidine-1-carboxylate As a Senior Application Scientist in medicinal chemistry, selecting the correct func...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profiling: tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate vs. Benzyl 4-cyanopiperidine-1-carboxylate

As a Senior Application Scientist in medicinal chemistry, selecting the correct functionalized piperidine building block is critical for downstream synthetic success. Piperidine derivatives are ubiquitous in drug discovery, but their reactivity is heavily dictated by their N-protecting groups and steric environments.

This guide provides an in-depth comparative analysis of two highly relevant synthons: Compound A (tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate) and Compound B (benzyl 4-cyanopiperidine-1-carboxylate). By analyzing their orthogonal deprotection mechanics, steric constraints, and chemoselective transformations, this guide establishes a framework for integrating these molecules into complex synthetic pipelines.

Structural and Physicochemical Profiling

The fundamental divergence between these two compounds lies in their N-carbamate protecting groups (Boc vs. Cbz) and the presence of a bulky 2-benzyl substituent in Compound A [1, 4].

  • Compound A (N-Boc, 2-Benzyl): The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles and bases. The 2-benzyl group introduces significant steric hindrance adjacent to the piperidine nitrogen and locks the ring into a specific chair conformation to minimize 1,3-diaxial interactions [3].

  • Compound B (N-Cbz, Unsubstituted): The carboxybenzyl (Cbz) group is similarly stable to bases but offers a different deprotection vector. Lacking a 2-substituent, the nitrogen is sterically accessible, and the piperidine ring is conformationally flexible.

Table 1: Physicochemical & Structural Comparison

PropertyCompound A (tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate)Compound B (benzyl 4-cyanopiperidine-1-carboxylate)
CAS Number 1251842-93-9161609-84-3
Molecular Weight 300.40 g/mol 244.29 g/mol
Protecting Group Boc (tert-butyloxycarbonyl)Cbz (Carboxybenzyl)
Steric Hindrance (N-vicinal) High (due to 2-benzyl group)Low (unsubstituted)
Deprotection Trigger Strong Acid (e.g., TFA, HCl)Hydrogenolysis (H₂/Pd-C) or Strong Lewis Acids
Chiral Centers Yes (C2 and C4)Achiral (Symmetrical)

Mechanistic Reactivity & Orthogonality

Understanding the causality behind the reactivity of these two compounds is essential for designing multi-step syntheses.

Orthogonal N-Deprotection Dynamics

The choice between Boc and Cbz is dictated by the stability of other functional groups in your target molecule [1].

  • Boc Cleavage (Compound A): Mechanistically, the addition of a strong acid like Trifluoroacetic Acid (TFA) protonates the carbamate carbonyl. This facilitates the expulsion of a highly stable tert-butyl carbocation, which rapidly eliminates to form isobutylene gas. The resulting carbamic acid spontaneously decarboxylates (releasing CO₂) to yield the free amine. This reaction is self-validating: the cessation of gas evolution indicates reaction completion [2].

  • Cbz Cleavage (Compound B): Cbz is cleaved via catalytic hydrogenolysis. Palladium inserts into the benzyl-oxygen bond, releasing toluene and CO₂. Because this requires hydrogen gas, it is highly orthogonal to Boc deprotection but poses a risk if other reducible groups (like the 4-cyano group) are present [1].

G CompA Compound A (N-Boc, 2-Benzyl) TFA Acidic Cleavage (TFA / DCM) CompA->TFA Susceptible H2Pd Hydrogenolysis (H2, Pd/C) CompA->H2Pd Resistant CompB Compound B (N-Cbz, Unsubstituted) CompB->TFA Resistant (Mild Acid) CompB->H2Pd Susceptible DeprotA Deprotected Amine A + Isobutylene + CO2 TFA->DeprotA IntactB No Reaction (Cbz Stable) TFA->IntactB DeprotB Deprotected Amine B + Toluene + CO2 H2Pd->DeprotB IntactA No Reaction (Boc Stable) H2Pd->IntactA

Graphviz Diagram 1: Orthogonal deprotection pathways highlighting the chemoselectivity of Boc vs. Cbz.

Chemoselective Nitrile Transformations

The 4-cyano group in both compounds can be reduced to a primary amine or hydrolyzed to a carboxylic acid. However, the protecting groups dictate the permissible reagents.

  • Reducing Compound A: The Boc group is entirely stable to catalytic hydrogenation. Therefore, the nitrile can be cleanly reduced to the 4-aminomethyl derivative using Raney Nickel and H₂ without risking the protecting group.

  • Reducing Compound B: Attempting to reduce the nitrile in Compound B using standard catalytic hydrogenation (H₂/Pd-C) will simultaneously cleave the Cbz group, yielding an unprotected diamine. To achieve chemoselective nitrile reduction while preserving the Cbz group, one must utilize hydride reagents (e.g., NaBH₄ with CoCl₂ catalyst)[1, 2].

Steric Influence of the 2-Benzyl Group

Once deprotected, the free piperidine nitrogen of Compound A exhibits significantly lower nucleophilicity compared to Compound B. The bulky 2-benzyl group creates a steric shield. If your workflow requires subsequent N-alkylation or N-acylation, Compound A will require harsher conditions (elevated temperatures, stronger bases like DIPEA or NaH) compared to the unhindered Compound B[3].

Table 2: Comparative Reactivity Matrix

Reaction TypeCompound A (N-Boc, 2-Bn)Compound B (N-Cbz, Unsubst.)Mechanistic Causality
TFA / DCM (rt, 2h) Quantitative DeprotectionStablet-Butyl cation stability drives Boc cleavage.
H₂ / Pd-C (rt, 1 atm) StableQuantitative DeprotectionPd insertion into benzylic C-O bond.
Nitrile Reduction (H₂/Raney Ni) Clean 4-aminomethyl productUncontrolled N-deprotectionCbz is highly labile to hydrogenation.
Post-Deprotection N-Alkylation Slow / Requires heatingFast / Proceeds at rtSteric shielding by the 2-benzyl group.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (gas evolution, color changes) are integrated to ensure the scientist can monitor reaction progress in real-time.

Protocol 1: Acid-Mediated Cleavage of Boc (Compound A)

This protocol utilizes TFA to cleanly remove the Boc group. The 2-benzyl group remains unaffected.

  • Preparation: Dissolve Compound A (1.0 mmol, 300 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise.

    • Causality Check: You will observe mild effervescence. This is the decarboxylation releasing CO₂, validating that carbamate cleavage is actively occurring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 7:3). Once the starting material is consumed, concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Neutralization: Dissolve the resulting crude oil in EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) until the aqueous layer pH is >8. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free 2-benzyl-4-cyanopiperidine.

Protocol 2: Chemoselective Nitrile Reduction of Compound B

To prevent the cleavage of the Cbz group, a transition-metal-catalyzed hydride reduction is employed instead of standard hydrogenation.

  • Preparation: Dissolve Compound B (1.0 mmol, 244 mg) and Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O, 2.0 mmol, 476 mg) in methanol (10 mL). The solution will appear deep pink/purple.

  • Reduction: Cool the mixture to 0 °C. Carefully add Sodium Borohydride (NaBH₄, 10.0 mmol, 378 mg) in small portions over 30 minutes.

    • Causality Check: The solution will rapidly turn black, and vigorous hydrogen gas evolution will occur. The black precipitate is finely divided cobalt metal (Co⁰), which acts as the active catalyst for the reduction of the nitrile by the hydride.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully with 3M HCl (until the black precipitate dissolves and the solution clears). Basify with concentrated NH₄OH to pH 10, then extract with DCM (3 × 15 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄ and concentrate to yield benzyl 4-(aminomethyl)piperidine-1-carboxylate. The Cbz group remains completely intact.

G Start 4-Cyanopiperidine Derivatives CatHydro Catalytic Hydrogenation (H2, Raney Ni / Pd-C) Start->CatHydro Hydride Hydride Reduction (NaBH4 / CoCl2) Start->Hydride BocPath Compound A (N-Boc) CatHydro->BocPath CbzPath Compound B (N-Cbz) CatHydro->CbzPath Hydride->BocPath Hydride->CbzPath BocAmine 4-Aminomethyl (Boc Intact) BocPath->BocAmine Clean Reduction CbzAmine 4-Aminomethyl (Cbz Intact) CbzPath->CbzAmine Chemoselective Diamine Diamine (Cbz Cleaved) CbzPath->Diamine N-Deprotection Risk

Graphviz Diagram 2: Chemoselective workflow for nitrile reduction, emphasizing the vulnerability of the Cbz group to hydrogenation.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Available at: [Link]

  • Boström et al. "Preparation of Reference Compounds: tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate." United States Patent 8,415,378 B2, April 6, 2010.
Comparative

A Comparative Guide to HPLC Method Validation for the Purity Determination of Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system of analysis. We will explore a robust HPLC method, compare it with viable alternatives, and provide the detailed experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) and Q14 guidelines, ensuring a foundation of regulatory compliance and scientific integrity.[1][2][3][4]

The Analytical Challenge: Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (Molecular Formula: C18H24N2O2, Molecular Weight: 300.40 g/mol ) is a piperidine derivative featuring a bulky N-Boc protecting group, a benzyl substituent, and a polar cyano group.[5] This combination of a non-polar protecting group and polar functionalities presents a unique challenge for chromatographic separation. The primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from any potential process-related impurities and degradation products.

The presence of the benzyl group provides a chromophore, making UV detection a suitable and straightforward choice for quantification. The N-Boc group, while essential for synthetic strategies, can be thermally labile, necessitating careful consideration of analytical conditions to prevent on-column degradation.[6]

Development and Validation of a Stability-Indicating HPLC Method

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][7] For purity determination, this means the method must be specific, accurate, precise, linear, and robust over a defined range.

Experimental Protocol: HPLC Method

The following protocol was developed and validated to ensure reliable purity determination.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Rx C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 5% B to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Rationale for Parameter Selection:

  • Column: A C18 stationary phase provides the necessary hydrophobicity to retain the non-polar N-Boc and benzyl groups.

  • Mobile Phase: A simple acidic mobile phase (formic acid) ensures good peak shape by protonating any residual silanols on the stationary phase and suppressing the basicity of the piperidine nitrogen if deprotection occurs. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is essential to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved.

  • Temperature: A controlled temperature of 30°C ensures run-to-run reproducibility and mitigates the risk of thermal degradation of the N-Boc group.[6]

  • Wavelength: 254 nm is selected based on the UV absorbance of the benzyl chromophore, providing good sensitivity.

Method Validation Workflow

The validation process follows the ICH Q2(R2) guidelines, ensuring the method is suitable for its intended use.[1][2][3]

Caption: Comparison of HPLC-UV with Alternative Analytical Techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Combines the separation power of HPLC with the mass detection capabilities of a mass spectrometer.

  • Advantages:

    • High Specificity and Sensitivity: Provides mass information, allowing for the confident identification of impurities, even at trace levels. [8] * Structural Elucidation: Can provide molecular weight and fragmentation data, aiding in the structural identification of unknown degradation products.

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance.

    • Matrix Effects: Ionization can be suppressed or enhanced by matrix components, potentially affecting quantification.

  • Verdict: LC-MS is an invaluable tool during drug development for impurity identification and structural characterization. For routine quality control, a validated HPLC-UV method is often more practical and cost-effective. [9]

Supercritical Fluid Chromatography (SFC)
  • Principle: Uses a supercritical fluid, typically carbon dioxide, as the mobile phase.

  • Advantages:

    • Green Chemistry: Significantly reduces the consumption of organic solvents. [10] * High Throughput: The low viscosity of the mobile phase allows for faster separations. [11][12] * Orthogonal Selectivity: Can provide different separation selectivity compared to reversed-phase HPLC, which is useful for resolving co-eluting impurities. [11]* Disadvantages:

    • Limited Polarity Range: Less effective for highly polar compounds without the use of polar co-solvents.

    • Specialized Equipment: Requires dedicated SFC instrumentation.

  • Verdict: SFC is an excellent alternative, particularly for chiral separations and for organizations committed to green analytical chemistry. [10][12]Its orthogonal selectivity makes it a powerful complementary technique to HPLC.

Gas Chromatography (GC)
  • Principle: Separates compounds based on their volatility in the gas phase.

  • Advantages:

    • Excellent for Volatile Impurities: The preferred method for analyzing residual solvents and other volatile organic impurities. [13]* Disadvantages:

    • Not Suitable for Non-Volatile Compounds: Tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is a non-volatile solid, making it unsuitable for direct GC analysis without derivatization.

    • Thermal Lability: The high temperatures required for GC can cause the degradation of thermally sensitive compounds like N-Boc protected amines. [6]* Verdict: GC is not a suitable primary method for the purity determination of this compound but is essential for the analysis of potential volatile impurities from the synthetic process.

Conclusion and Recommendations

The developed and validated reversed-phase HPLC-UV method provides a robust, reliable, and scientifically sound approach for the purity determination of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. Its stability-indicating nature, established through rigorous forced degradation studies, ensures that it is fit for purpose in a regulated pharmaceutical environment. [2][14] While alternative techniques like LC-MS and SFC offer distinct advantages in terms of structural elucidation and environmental impact, respectively, the proposed HPLC-UV method stands as the most practical and accessible choice for routine quality control analysis. For comprehensive impurity profiling during development, a multi-faceted approach utilizing both HPLC-UV for quantification and LC-MS for identification is highly recommended.

This guide provides the foundational data and rationale to empower researchers and drug development professionals to implement a reliable analytical control strategy for this critical pharmaceutical intermediate. The principles and workflows described herein are universally applicable and serve as a template for the validation of analytical methods for a wide range of pharmaceutical compounds.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. U.S.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. U.S.
  • Q2(R2) Validation of Analytical Procedures - FDA. U.S.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. International Journal of Applied Pharmaceutics.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Bioanalysis.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. European Medicines Agency.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. BenchChem.
  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). European Medicines Agency.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. Molecules.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO - IJSDR. International Journal of Scientific Development and Research.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review.
  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. European Compliance Academy.
  • Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds | Request PDF - ResearchGate.
  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019 - Rsc.org. Royal Society of Chemistry.
  • tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxyl
  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. RSC Medicinal Chemistry.
  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz

Sources

Validation

comparing Boc and Fmoc protection strategies for 2-benzyl-4-cyanopiperidine

Comparative Guide: Boc vs. Fmoc Protection Strategies for 2-Benzyl-4-cyanopiperidine Introduction 2-Benzyl-4-cyanopiperidine is a highly functionalized secondary amine scaffold widely utilized in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Boc vs. Fmoc Protection Strategies for 2-Benzyl-4-cyanopiperidine

Introduction 2-Benzyl-4-cyanopiperidine is a highly functionalized secondary amine scaffold widely utilized in medicinal chemistry and drug development. The presence of the 2-benzyl group introduces significant steric hindrance adjacent to the nucleophilic nitrogen, while the 4-cyano group provides a handle for further functionalization. When incorporating this scaffold into complex multi-step syntheses or solid-phase peptide synthesis (SPPS), selecting the appropriate nitrogen protecting group—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision.

This guide objectively compares the performance, mechanistic nuances, and experimental protocols for Boc and Fmoc protection of 2-benzyl-4-cyanopiperidine, providing researchers with actionable, data-backed insights.

Section 1: Mechanistic and Structural Considerations

The fundamental difference between Boc and Fmoc strategies lies in their orthogonal protection schemes, dictating the reagents and conditions compatible with downstream synthesis[1]. However, the unique structure of 2-benzyl-4-cyanopiperidine heavily influences the kinetics of these protection events.

  • Steric Hindrance : The bulky 2-benzyl group restricts the trajectory of incoming electrophiles (Boc₂O or Fmoc-Cl). The significant steric bulk of the Fmoc group, in particular, can reduce reaction rates and lead to undesirable byproducts when applied to highly hindered cyclic amines[2].

  • Electronic Effects : The 4-cyano group exerts a mild electron-withdrawing inductive effect. While distant from the nitrogen, it slightly reduces the amine's nucleophilicity, compounding the steric challenges.

G Molecule 2-Benzyl-4-cyanopiperidine Steric 2-Benzyl Group (Steric Hindrance) Molecule->Steric Electronic 4-Cyano Group (Electron Withdrawing) Molecule->Electronic Amine Secondary Amine (Nucleophilic Center) Molecule->Amine Steric->Amine Hinders Reagent Approach Electronic->Amine Minor Inductive Deactivation

Structural factors influencing the protection of 2-benzyl-4-cyanopiperidine.

Section 2: Boc Protection Strategy

The Boc group is acid-labile and base-stable, making it ideal for syntheses involving strong nucleophiles or basic conditions downstream[1].

Mechanistic Insight: Due to the steric shielding by the 2-benzyl group, standard reaction with Di-tert-butyl dicarbonate (Boc₂O) is sluggish. To overcome this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly transfers the Boc group to the hindered piperidine nitrogen, significantly improving yields[3].

Protocol: Boc Protection of 2-Benzyl-4-cyanopiperidine Self-validating design: The acidic workup selectively removes the DMAP catalyst and any unreacted starting amine, ensuring the isolated organic layer contains only the neutral, protected product.

  • Preparation : Dissolve 2-benzyl-4-cyanopiperidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition : Add triethylamine (TEA, 2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at room temperature.

  • Reagent Addition : Cool the mixture to 0 °C using an ice bath. Add Boc₂O (1.5 equiv) dropwise over 15 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup : Dilute the mixture with DCM. Wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL) to remove TEA, DMAP, and unreacted amine, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

Section 3: Fmoc Protection Strategy

The Fmoc group is base-labile and acid-stable, providing true orthogonality to Boc and benzyl-based protecting groups[1]. Fmoc deprotection proceeds via a base-induced E1cb β-elimination mechanism, typically utilizing 20% piperidine in DMF[4].

Mechanistic Insight: For hindered amines, the less reactive Fmoc-OSu (N-hydroxysuccinimide ester) often fails to provide satisfactory yields. Therefore, the classic Fmoc protection utilizes the more reactive Fmoc-Cl under Schotten-Baumann conditions (e.g., NaHCO₃ in aqueous dioxane)[5]. The biphasic system buffers the HCl byproduct while keeping the amine in its reactive, unprotonated state.

Protocol: Fmoc Protection of 2-Benzyl-4-cyanopiperidine Self-validating design: The use of a mild inorganic base (NaHCO₃) in a biphasic system prevents the formation of Fmoc-dipeptide-like byproducts and minimizes the hydrolysis of Fmoc-Cl compared to monophasic basic conditions.

  • Preparation : Dissolve 2-benzyl-4-cyanopiperidine (1.0 equiv, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and H₂O (0.2 M).

  • Base Addition : Add solid NaHCO₃ (2.5 equiv) to the solution and cool the biphasic mixture to 0 °C.

  • Reagent Addition : Dissolve Fmoc-Cl (1.2 equiv) in a minimal amount of 1,4-Dioxane and add it dropwise to the vigorously stirring reaction mixture over 20 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup : Evaporate the bulk of the dioxane under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 0.1M HCl (to neutralize residual base), water, and brine.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to remove residual Fmoc-OH (hydrolysis byproduct).

Section 4: Comparative Performance Data

The following table synthesizes the operational and performance metrics for both strategies when applied to the sterically hindered 2-benzyl-4-cyanopiperidine scaffold.

ParameterBoc Protection StrategyFmoc Protection Strategy
Reagent Choice Boc₂O / TEA / DMAP (Catalyst)Fmoc-Cl / NaHCO₃
Reaction Time 12 - 16 hours4 - 6 hours
Typical Yield 85 - 92%78 - 85%
Steric Tolerance High (Enabled by DMAP intermediate)Moderate (Fmoc group is highly bulky)
Deprotection 50% TFA in DCM (Acidic)20% Piperidine in DMF (Basic)
Orthogonality Stable to bases/nucleophilesStable to acids
Purification Often used crude after acidic workupRequires chromatography to remove Fmoc-OH

Section 5: Strategic Workflow & Decision Matrix

Choosing between Boc and Fmoc is dictated entirely by the downstream synthetic environment. If the subsequent steps involve strong bases, Grignard reagents, or nucleophilic alkylations, the Boc group is mandatory. Conversely, if the molecule is to be incorporated into a peptide sequence requiring repetitive acidic couplings, Fmoc is the standard[1].

DecisionTree Start Select Protection Strategy Cond1 Downstream Chemistry? Start->Cond1 Acidic Strong Acids Used (e.g., HF, strong TFA) Cond1->Acidic Yes Basic Strong Bases/Nucleophiles (e.g., Grignard, Alkylation) Cond1->Basic Yes Fmoc Fmoc Protection (Base-Labile, Acid-Stable) Acidic->Fmoc Boc Boc Protection (Acid-Labile, Base-Stable) Basic->Boc

Decision matrix for selecting Boc vs. Fmoc based on downstream synthetic conditions.

Conclusion & Expert Recommendations

For 2-benzyl-4-cyanopiperidine, Boc protection is generally higher yielding and operationally simpler due to the efficacy of DMAP catalysis and the ease of removing Boc₂O byproducts via a simple acidic wash. Fmoc protection, while essential for orthogonal solid-phase synthesis, requires careful chromatographic purification to separate the sterically hindered product from Fmoc-OH byproducts. Researchers should prioritize Boc unless downstream acidic conditions strictly prohibit its use.

References

  • BenchChem. "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem.1

  • Tahani Aeyad. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry." White Rose eTheses Online. 3

  • RSC Publishing. "Simple and efficient Fmoc removal in ionic liquid." Royal Society of Chemistry. 2

  • Australian Journal of Chemistry. "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis." ConnectSci. 4

  • Total Synthesis. "Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism." Total-Synthesis.com. 5

Sources

Comparative

A Comparative Guide to the LC-MS Analysis and Validation of Impurities in tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

Introduction In pharmaceutical development, the rigorous identification, quantification, and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the rigorous identification, quantification, and control of impurities are not merely regulatory hurdles but fundamental requirements for ensuring the safety and efficacy of a drug substance.[1] Impurities can originate from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. The International Council for Harmonisation (ICH) mandates that any impurity present at a level greater than 0.1% must be structurally characterized.[2]

This guide focuses on tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a complex heterocyclic molecule representative of common scaffolds in modern drug discovery.[3] Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a benzyl substituent, and a polar nitrile group, presents unique analytical challenges. This document provides a comparative analysis of two distinct yet complementary Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive analysis and validation of its potential impurities. We will explore a high-resolution mass spectrometry approach for initial screening and identification, and a tandem mass spectrometry method for sensitive quantification, grounding all protocols in established scientific principles and regulatory standards.

Understanding the Analyte and Potential Impurities

A robust analytical method begins with a thorough understanding of the target molecule and its likely impurities. These can be process-related impurities arising from the synthesis or degradation products formed during storage.

Parent Molecule Structure:

  • Name: tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

  • Formula: C₁₈H₂₄N₂O₂

  • Molecular Weight: 300.40 g/mol

Potential Process-Related Impurities:

  • Starting Material Carryover: Unreacted 1-Boc-4-cyanopiperidine or benzyl bromide.

  • By-products: Di-benzylated products or isomers formed during synthesis.

  • Intermediates: Incomplete reaction products, such as the deprotected 4-cyanopiperidine.[4][5]

Potential Degradation Products:

  • Hydrolysis of Boc Group: Formation of 2-benzyl-4-cyanopiperidine.

  • Hydrolysis of Nitrile Group: Conversion of the cyano group to a carboxylic acid or amide.

  • Oxidation: Oxidation of the benzyl group or the piperidine ring.

A successful analytical strategy must be capable of separating and detecting these structurally similar compounds.

Comparative LC-MS Methodologies: A Dual Approach

No single analytical method is optimal for both the discovery of unknown impurities and the ultra-sensitive quantification of known ones. Therefore, we present a dual-approach strategy: high-resolution accurate mass (HRAM) for identification and triple quadrupole (QqQ) mass spectrometry for quantification.

Method A: High-Resolution Screening and Identification (UPLC-QTOF)

This approach is the cornerstone of impurity discovery. By providing high-resolution mass data, it allows for the determination of elemental compositions for unknown peaks, which is the first critical step in structural elucidation.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is selected for its versatility in retaining moderately non-polar compounds like the analyte.[6]

  • Mobile Phase: Formic acid is used as a mobile phase modifier because it is MS-friendly and provides good protonation for positive-ion electrospray ionization (ESI), while avoiding the ion suppression effects commonly seen with trifluoroacetic acid (TFA).[7]

  • Ionization: ESI in positive ion mode is chosen due to the basicity of the nitrogen atom in the piperidine ring, which readily accepts a proton to form [M+H]⁺ ions.[3][8]

  • Detector: A Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high mass accuracy (<5 ppm), enabling confident elemental composition determination.

Experimental Protocol: UPLC-QTOF

Parameter Setting Rationale
LC System UPLC System Provides high peak resolution and fast analysis times.
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Offers excellent separation efficiency for complex mixtures.
Mobile Phase A 0.1% Formic Acid in Water Aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid Organic phase for elution.
Gradient 5% to 95% B over 10 minutes A broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/min Optimal for the column dimensions.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 2 µL
MS System QTOF Mass Spectrometer For high-resolution, accurate-mass data.
Ionization Mode ESI Positive Best for nitrogen-containing compounds.[3]
Scan Range m/z 100-1000 Covers the parent molecule and most potential impurities/fragments.
Source Temp. 120 °C

| Desolvation Temp. | 450 °C | |

Method B: Sensitive Quantification (UPLC-QqQ)

Once impurities are identified, a sensitive and specific method is required for their quantification, especially for potentially genotoxic impurities that have very low permissible limits.[9] Tandem mass spectrometry (MS/MS) on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.[6][10]

Causality Behind Experimental Choices:

  • LC Method: The same UPLC method from the screening phase can be used, ensuring a seamless transfer from identification to quantification.

  • Detector: A triple quadrupole (QqQ) mass spectrometer is the industry standard for quantitative analysis due to its ability to perform MRM, which filters out chemical noise and provides high signal-to-noise ratios.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent compound and each impurity. This is a highly specific process; only molecules that match both the precursor mass and the specific fragment mass will be detected.

Experimental Protocol: UPLC-QqQ

Parameter Setting Rationale
LC System UPLC System Same as Method A for consistency.
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Same as Method A.
Mobile Phase Same as Method A
Gradient Same as Method A
MS System Triple Quadrupole (QqQ) Mass Spectrometer Gold standard for quantitative analysis.
Ionization Mode ESI Positive
Analysis Mode Multiple Reaction Monitoring (MRM) For maximum sensitivity and selectivity.

| MRM Transitions | See Table 1 for examples | Transitions must be optimized for each specific compound. |

Table 1: Example MRM Transitions

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Notes
Parent Compound 301.2 245.2 Loss of isobutylene (56 Da) from the Boc group.
Parent Compound 301.2 201.1 Loss of the Boc group entirely (100 Da).

| Impurity (de-Boc) | 201.1 | 110.1 | Fragmentation of the piperidine ring. |

LC-MS Method Validation Protocol

Method validation is the process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[11] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

1. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks are present at the retention times of the analyte and known impurities.

    • Analyze a sample of the parent API.

    • Spike the API sample with known impurities and degradants at the target concentration (e.g., the reporting threshold of 0.1%).

    • Confirm that all peaks are well-resolved (resolution > 1.5) and that the mass spectral data for each peak is consistent with its identity. For MS detection, specificity is inherent through the use of specific m/z values and MRM transitions.[12]

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between the concentration of an analyte and the instrument's response.

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure (Signal-to-Noise Approach):

    • Prepare a series of increasingly dilute solutions of each impurity.

    • Determine the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

    • Determine the concentration that results in a S/N ratio of approximately 10:1 for the LOQ.[9]

    • Confirm the LOQ by injecting six replicate samples at this concentration and ensuring the precision (%RSD) is acceptable (typically < 10%).

4. Accuracy

  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Spike a sample of the drug substance with known amounts of each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the target level).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each impurity at each level. The recovery should typically be within 90-110%.[10]

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with impurities at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the percent relative standard deviation (%RSD) for the results. The %RSD should typically be < 5% for repeatability and < 10% for intermediate precision.

Table 2: Representative Validation Performance Summary

Validation Parameter Method A (UPLC-QTOF) Method B (UPLC-QqQ) Acceptance Criteria
Specificity Mass accuracy < 5 ppm Specific MRM transitions Resolved peaks (R > 1.5)
Linearity (r²) > 0.995 > 0.998 ≥ 0.99
LOQ (ng/mL) ~5 ng/mL ~0.5 ng/mL Sufficient for intended purpose
Accuracy (% Recovery) 95 - 105% 98 - 102% Typically 90-110%

| Precision (%RSD) | < 5% | < 3% | Typically < 10% |

Visualizing the Workflow and Science

To better illustrate the processes described, the following diagrams outline the analytical workflow and the underlying mass spectrometric behavior of the target molecule.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_strategy Dual Strategy cluster_validation Method Validation (ICH Q2) prep Weigh & Dissolve API Sample lc UPLC Separation (C18 Column) prep->lc ms Mass Spectrometry (ESI+) lc->ms qtof Method A: QTOF (Screening & ID) ms->qtof High-Res Data qqq Method B: QqQ (Quantification) ms->qqq MRM Data val Specificity Linearity LOD/LOQ Accuracy Precision qtof->val Validate for ID qqq->val Validate for Quant

Caption: LC-MS impurity analysis and validation workflow.

Fragmentation parent Parent [M+H]⁺ m/z 301.2 frag1 [M+H - C₄H₈]⁺ m/z 245.2 parent->frag1 - 56 Da (isobutylene) frag2 [M+H - C₅H₉O₂]⁺ (de-Boc) m/z 201.1 parent->frag2 - 100 Da (Boc group) frag3 [M+H - C₇H₇]⁺ (de-benzyl) m/z 210.1 parent->frag3 - 91 Da (benzyl radical) frag4 Piperidine Ring Fragment m/z 110.1 frag2->frag4 - C₇H₇CN

Caption: Proposed ESI-MS fragmentation of the parent compound.

Mass Spectral Interpretation: Elucidating Structures

The structural elucidation of unknown impurities relies heavily on interpreting their fragmentation patterns in the mass spectrometer. For piperidine derivatives like our target compound, several characteristic fragmentation pathways are expected under ESI-MS/MS conditions.[3][8]

  • Loss of the Boc Group: The most prominent fragmentation pathway is often the neutral loss of components from the tert-butoxycarbonyl group. This can occur as a loss of isobutylene (56 Da) to form a carbamic acid intermediate, or the loss of the entire Boc group (100 Da).[3]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for piperidines.[3] This can lead to the loss of the benzyl substituent.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to smaller, acyclic fragment ions that can provide further structural information.[3]

By comparing the fragmentation patterns of impurity peaks to that of the parent compound, one can deduce the location of structural modifications, such as a missing functional group or an additional substituent.

Conclusion

The successful analysis and control of impurities in complex pharmaceutical intermediates like tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate demand a multi-faceted and robust analytical strategy. This guide has detailed a dual LC-MS approach that leverages the strengths of two distinct technologies: high-resolution mass spectrometry (UPLC-QTOF) for the confident identification of unknown impurities and tandem mass spectrometry (UPLC-QqQ) for the highly sensitive and specific quantification of known impurities.

By grounding these methods in first-principles and validating them according to stringent ICH guidelines, researchers and drug development professionals can build a comprehensive and reliable impurity profile. This not only ensures regulatory compliance but, most importantly, contributes to the development of safer and more effective medicines. The experimental protocols and validation frameworks provided herein offer a proven template for tackling the analytical challenges posed by novel chemical entities.

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem Application Notes.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.
  • Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • 4-Cyanopiperidine Chemical Properties,Uses,Production. ChemicalBook.
  • Process for producing cyanopiperidine. Google Patents.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos.
  • 1-Boc-4-cyanopiperidine Chemical Properties,Uses,Production. ChemicalBook.
  • Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry.
  • Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.

Sources

Validation

Benchmarking tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Against Standard Piperidine Scaffolds

In modern drug discovery, the piperidine ring is a privileged heterocyclic motif, serving as the structural cornerstone for numerous central nervous system (CNS) agents, kinase inhibitors, and metabolic modulators[1]. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the piperidine ring is a privileged heterocyclic motif, serving as the structural cornerstone for numerous central nervous system (CNS) agents, kinase inhibitors, and metabolic modulators[1]. However, as target landscapes become more complex, medicinal chemists must move beyond unsubstituted or mono-substituted piperidines to access highly functionalized, conformationally restricted chemical space.

This guide provides an objective, data-driven benchmark of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate against other common piperidine scaffolds. By analyzing its physicochemical properties, mechanistic advantages, and synthetic utility, we will establish why this specific 2,4-disubstituted scaffold is a superior starting point for advanced structure-activity relationship (SAR) campaigns.

Structural & Physicochemical Benchmarking

To understand the value of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, we must benchmark it against its simpler structural relatives: unsubstituted piperidine, 4-cyanopiperidine, and 2-benzylpiperidine.

Quantitative Comparison Table
Scaffold (Boc-Protected)MW ( g/mol )Est. LogPTPSA (Ų)Conformational FlexibilityPrimary Utility in Drug Discovery
2-Benzyl-4-cyanopiperidine 300.403.5 - 4.053.5Low (Locked chair)Pre-organized bifunctional intermediate for CNS/Metabolic targets.
4-Cyanopiperidine 210.271.853.5High (Rapid ring flip)Linear, unhindered polar vector exploration (e.g., Akt inhibitors)[2].
2-Benzylpiperidine 275.394.229.5Moderate Lipophilic anchoring (e.g., DAGLβ inhibitors, DAT/NET ligands)[3].
Unsubstituted Piperidine 185.261.529.5Very High Baseline conformational profiling; minimal steric hindrance.
The Causality of Scaffold Design

The choice to utilize a 2,4-disubstituted piperidine is rooted in thermodynamics and target engagement logic.

  • The 2-Benzyl Group (Conformational & Steric Anchor): Unsubstituted piperidines suffer from high conformational flexibility, which incurs an entropic penalty upon binding to a target protein. Introducing a bulky benzyl group at the 2-position forces the piperidine ring into a specific, stable chair conformation. Furthermore, the benzyl group effectively occupies adjacent hydrophobic pockets, a critical interaction for targets like diacylglycerol lipase beta (DAGLβ)[3] and monoamine transporters[1].

  • The 4-Cyano Group (Polar Vector): The cyano group is a compact, linear dipole. Unlike bulky aryl or alkyl substituents at the 4-position, the nitrile minimizes steric clashes within narrow binding channels while acting as a strong hydrogen-bond acceptor. Crucially, it serves as a versatile synthetic handle for downstream divergence.

  • The 1-Boc Group (Orthogonal Protection): The tert-butyl carboxylate (Boc) group neutralizes the basicity of the piperidine nitrogen during upstream cross-coupling or alkylation reactions, allowing for orthogonal deprotection under acidic conditions[4].

BindingLogic Scaffold 2-Benzyl-4-cyanopiperidine Core N_Atom Piperidine Nitrogen (pKa ~9-10) Scaffold->N_Atom Benzyl 2-Benzyl Group (Steric Bulk) Scaffold->Benzyl Cyano 4-Cyano Group (Dipole Vector) Scaffold->Cyano Ionic Salt Bridge (e.g., Aspartate) N_Atom->Ionic Hydrophobic Hydrophobic Pocket (Conformational Lock) Benzyl->Hydrophobic H_Bond H-Bond Acceptor / Solvent Channel Cyano->H_Bond Target Target Protein Binding Site Ionic->Target Hydrophobic->Target H_Bond->Target

Caption: Mechanistic binding logic of the 2-benzyl-4-cyanopiperidine pharmacophore.

Experimental Workflows: Synthetic Divergence

The true power of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate lies in its synthetic plasticity. The orthogonal reactivity of the Boc-protected amine and the nitrile allows researchers to generate highly diverse libraries from a single advanced intermediate.

Workflow A tert-butyl 2-benzyl- 4-cyanopiperidine-1-carboxylate B Boc Deprotection (HCl / Dioxane) A->B Mild Acid C Nitrile Reduction (H2, Pd/C or LiAlH4) A->C Reduction D One-Pot Hydrolysis (Conc. HCl, 140°C MW) A->D Strong Acid + Heat E 2-benzyl-4-cyanopiperidine (Secondary Amine) B->E F 4-(aminomethyl)- 2-benzylpiperidine C->F G 2-benzylpiperidine- 4-carboxylic acid D->G

Caption: Divergent synthetic workflows for tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate.

Protocol 1: One-Pot Boc Deprotection and Nitrile Hydrolysis

Nitriles attached to sterically hindered secondary carbons (such as the 4-position of a conformationally locked piperidine) are notoriously resistant to standard basic hydrolysis. To convert this scaffold into a 4-carboxylic acid derivative (e.g., for subsequent amide coupling), a harsh acidic microwave protocol is required[4].

Causality: The concentrated acidic conditions serve a dual purpose. First, they rapidly cleave the acid-labile Boc protecting group. Second, they protonate the nitrile, increasing its electrophilicity and driving hydrolysis through the primary amide intermediate to the carboxylic acid. Microwave irradiation at 140 °C overcomes the high activation energy barrier imposed by the steric shielding of the piperidine ring[4].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave reaction vial, suspend tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (1.0 eq, ~300 mg) in concentrated HCl (1.5 mL).

  • Irradiation: Seal the vial and heat to 140 °C for 30 minutes using a single-node microwave reactor.

  • Concentration: Allow the vessel to cool to room temperature. Transfer the solution and evaporate the aqueous solvent under reduced pressure (Genevac or lyophilization) to yield the crude 2-benzylpiperidine-4-carboxylic acid hydrochloride salt.

  • Esterification (Optional): To generate the methyl ester, dissolve the crude residue in a solution of HCl in methanol (1.25 M, 5.0 mL) and heat under reflux for 16 hours.

  • Self-Validating System (LC-MS): Confirm the reaction success via LC-MS. The starting material (m/z 301 [M+H]+) must completely disappear. The intermediate carboxylic acid will appear at m/z 220 [M+H]+, and the final methyl ester at m/z 234 [M+H]+.

Protocol 2: In Vitro Target Engagement Assay Preparation

Once the scaffold is functionalized (e.g., converted into an amide or triazole urea), it must be prepared for biochemical screening. Because 2-benzylpiperidines are highly lipophilic (LogP > 4.0), they are prone to non-specific binding to plastic assay plates or aggregation in aqueous buffers.

Step-by-Step Methodology:

  • Stock Generation: Dissolve the final synthesized compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Do not use aqueous buffers for the primary stock to prevent precipitation.

  • Serial Dilution: Perform 3-fold or 10-fold serial dilutions in 100% DMSO using a low-volume acoustic dispenser (e.g., Echo Liquid Handler) to minimize plastic adherence.

  • Assay Buffer Integration: Transfer the DMSO stock to the biochemical assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100).

  • Causality of Detergent: The inclusion of 0.01% Triton X-100 or CHAPS is critical. It acts as a self-validating control against false positives caused by colloidal aggregation—a common artifact when screening lipophilic benzylpiperidine derivatives against targets like Akt or DAGLβ[2][3].

Conclusion

While simple piperidines and 4-cyanopiperidines offer unhindered vectors for SAR exploration, they lack the conformational rigidity required for high-affinity target engagement. tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate bridges this gap. By combining the steric anchoring of a 2-benzyl group with the synthetic versatility of a 4-cyano handle, it provides medicinal chemists with a pre-organized, highly functionalizable scaffold capable of addressing challenging targets across the CNS and metabolic disease landscapes.

References
  • Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols Benchchem 1

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Journal of Medicinal Chemistry - ACS Publications 2

  • Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis PMC - NIH 3

  • United States Patent: Preparation of Reference Compounds (US 8,415,378 B2) Googleapis.com 4

Sources

Comparative

Quantitative Analysis of tert-Butyl 2-benzyl-4-cyanopiperidine-1-carboxylate by GC-FID: A Comparative Guide

Pharmaceutical intermediates such as (CAS: 1251842-93-9) require rigorous quantitative analysis during process scale-up and quality control[1]. While High-Performance Liquid Chromatography (HPLC) is often considered the...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmaceutical intermediates such as (CAS: 1251842-93-9) require rigorous quantitative analysis during process scale-up and quality control[1]. While High-Performance Liquid Chromatography (HPLC) is often considered the default technique for analyzing Boc-protected amines due to their thermal lability, offers superior resolution, significantly faster run times, and lower operational costs when method parameters are carefully optimized[2][3].

This guide provides a self-validating GC-FID protocol, objectively compares its performance against HPLC-UV, and details the mechanistic rationale behind the experimental parameters to ensure scientific integrity.

Mechanistic Insights: Overcoming Thermal Lability in GC

The primary analytical challenge for tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is the presence of the tert-butyloxycarbonyl (Boc) protecting group. At elevated temperatures (typically >250°C), the Boc group is prone to thermal elimination, yielding isobutylene, carbon dioxide, and the free secondary amine.

Causality in Method Design: To prevent on-column degradation and artifact formation, the injection port temperature must be strictly controlled (optimized here at 220°C). Furthermore, a non-polar, well-deactivated stationary phase (e.g., 5% phenyl-methylpolysiloxane, HP-5) is selected to minimize secondary silanol interactions with the nitrogen atoms, ensuring sharp peak symmetry without the need for pre-column derivatization[4][5].

G A Intact Boc-Piperidine Intermediate B Inlet Temp > 250°C (Thermal Stress) A->B Sub-optimal E Optimized Inlet 220°C (Intact Elution) A->E Optimal GC Method C Loss of CO2 + Isobutylene B->C Degradation D Free Piperidine (Artifact Peak) C->D Tailing/Split Peaks

Fig 1. Thermal degradation logic of Boc-protected piperidines and mitigation strategy.

Comparative Analysis: GC-FID vs. HPLC-UV

When evaluating for this specific intermediate, the decision hinges on the detection mechanism, laboratory throughput, and operational budget. GC-FID operates on a universal carbon-counting mechanism, making it highly sensitive to the carbon-dense backbone of the piperidine derivative (C18H24N2O2)[6][7]. Conversely, HPLC-UV relies on the chromophoric properties of the benzyl group.

Table 1: Performance Comparison for tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate
ParameterGC-FID (Proposed)HPLC-UV (Alternative)Rationale / Causality
Detection Mechanism Universal (C-H bonds)Chromophore-dependentFID provides uniform response factors; UV requires specific wavelength optimization[8].
Run Time ~12 minutes~25 minutesGC gas mobile phase allows faster mass transfer and rapid temperature programming[2].
Cost per Analysis Low (~$0.15)High (~$5.00)GC utilizes inexpensive carrier gases; HPLC consumes costly organic solvents[3].
Thermal Degradation Risk Moderate to HighNegligibleGC requires vaporization; HPLC operates at ambient/mild temperatures, preserving the Boc group[2].
Resolution >100,000 plates~10,000 - 20,000 platesCapillary GC columns offer significantly higher separation efficiency for structurally similar impurities[9].

Self-Validating Experimental Protocol (GC-FID)

To ensure trustworthiness and robustness, this protocol incorporates an internal standard (ISTD) to correct for minor injection volume variations and potential thermal degradation inconsistencies, creating a self-validating analytical system.

Materials & Reagents
  • Analyte: tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate (Purity ≥97%)[1].

  • Internal Standard (ISTD): Biphenyl (stable, elutes prior to the analyte without interference).

  • Solvent: Ethyl acetate (GC grade).

Instrumental Parameters
  • Column: HP-5 capillary column (30 m × 0.32 mm i.d., 0.25 μm film thickness)[5][7].

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

  • Injection Port: 220°C, Split ratio 10:1. (Crucial: Do not exceed 220°C to prevent Boc cleavage).

  • Oven Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold 3 min).

  • FID Detector: 300°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

Step-by-Step Workflow
  • Standard Preparation: Prepare a stock solution of the analyte (1.0 mg/mL) and ISTD (1.0 mg/mL) in ethyl acetate.

  • Calibration Curve: Dilute the stock to create working standards at 10, 25, 50, 100, and 200 μg/mL, each containing a constant 50 μg/mL of ISTD.

  • Sample Preparation: Dissolve 10 mg of the intermediate batch in 10 mL ethyl acetate. Spike with ISTD to a final concentration of 50 μg/mL.

  • System Suitability: Inject the 50 μg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/ISTD) must be ≤2.0%, and the tailing factor of the analyte must be ≤1.5.

  • Analysis: Inject 1 μL of the sample. Calculate the concentration using the linear regression equation derived from the calibration curve.

Workflow S1 1. Sample & ISTD Prep (Ethyl Acetate Matrix) S2 2. Vaporization (220°C) (Controlled to protect Boc) S1->S2 S3 3. Capillary Separation (HP-5 Column, Temp Ramp) S2->S3 S4 4. FID Detection (300°C) (Universal Carbon Response) S3->S4 S5 5. Quantitative Analysis (Peak Area Ratio vs ISTD) S4->S5

Fig 2. Step-by-step analytical workflow for GC-FID quantification of the intermediate.

Experimental Data & Validation Summary

The method's scientific integrity is validated through standard ICH Q2 guidelines[2]. The experimental data below demonstrates that with strict inlet temperature control, GC-FID achieves excellent linearity and recovery, proving it is a viable, high-throughput alternative to HPLC for this specific piperidine derivative.

Table 2: GC-FID Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linear Range 10 - 200 μg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9994R² ≥ 0.999
LOD (S/N = 3) 0.5 μg/mLN/A
LOQ (S/N = 10) 1.5 μg/mLSignal-to-noise ≥ 10
Method Precision (RSD, n=6) 1.2%≤ 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%

Conclusion

While HPLC-UV remains a safe default for thermally labile Boc-protected amines, this guide demonstrates that GC-FID is a highly efficient, cost-effective alternative for the quantitative analysis of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate. By understanding the causality between inlet temperature and Boc-deprotection, analysts can optimize GC parameters to prevent degradation, leveraging the superior resolution and speed of gas chromatography[2][4].

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL:[Link]

  • A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content Source: ResearchGate URL:[Link]

  • Differentiation between drug-type, fibre-type and intermediate-type in cannabis samples: HPLC-UV versus GC-FID Source: SyncSci Publishing URL:[Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL:[Link]

  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES Source: UNODC URL:[Link]

  • GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Source: PubMed Central (PMC) URL:[Link]

  • GC/FID vs HPLC - Testing and Analytics Source: Future4200 URL:[Link]

  • What is the reason for using a different stationary phase in gas chromatography with flame ionization detection (GC-FID)? Source: Quora URL:[Link]

Sources

Validation

comparative binding affinity of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate analogs

An In-Depth Guide to the Comparative Binding Affinity of 4-Cyanopiperidine Analogs Introduction: The Significance of the 4-Cyanopiperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Binding Affinity of 4-Cyanopiperidine Analogs

Introduction: The Significance of the 4-Cyanopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a cyano group at the 4-position, it becomes a key pharmacophore for interacting with various central nervous system (CNS) targets. The molecule tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate represents a foundational structure within this class. While this specific compound is a synthetic intermediate, its analogs, particularly those with N-substitutions and modifications at the 4-position, have been extensively studied for their potent and often selective binding to critical neurological receptors.

This guide provides a comparative analysis of the binding affinities of these analogs, focusing primarily on their interactions with sigma (σ) receptors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present the supporting experimental data, and detail the methodologies used to acquire this data. This analysis is designed for researchers and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

The Core Scaffold: A Locus for Molecular Exploration

The binding affinity and selectivity of 4-cyanopiperidine analogs can be systematically modulated by chemical modifications at several key positions. Understanding these positions is fundamental to interpreting the structure-activity relationship data.

cluster_0 tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate Core Structure mol N_pos N_label R1: N-Substitution (Boc Group) N_pos->N_label C2_pos C2_label R2: Benzyl Group C2_pos->C2_label C4_pos C4_label R3: Cyano Group C4_pos->C4_label

Caption: Key modification sites on the 4-cyanopiperidine scaffold.

The primary points of modification that dictate binding affinity are:

  • R1 (N-Substitution): The Boc (tert-butyloxycarbonyl) group can be replaced with various alkyl, aryl, or aralkyl substituents. This position is crucial for modulating affinity and selectivity.

  • R2 (Position 2): The benzyl group influences steric interactions within the receptor binding pocket.

  • R3 (Position 4): The cyano group is a key interacting moiety, but its replacement or the addition of other groups at this position (e.g., a phenyl ring) dramatically alters receptor targets.

Primary Biological Targets: Sigma (σ) Receptors

While initially misclassified as opioid receptors, sigma (σ) receptors are now understood to be unique protein targets in the CNS and peripheral tissues.[1] They are divided into two main subtypes, σ₁ and σ₂, which are genetically distinct and possess different pharmacological profiles. These receptors are implicated in a wide range of cellular functions and are considered promising targets for therapeutic intervention in psychiatric disorders, neurodegenerative diseases, and cancer.[2] Many 4-cyanopiperidine analogs exhibit high affinity for these receptors.

Comparative Binding Affinity Analysis

The affinity of a compound for a receptor is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following data, derived from studies on N-substituted-4-cyano-4-phenylpiperidine analogs, provides critical insight into the SAR of this class. The 4-phenyl substitution is a common bioisostere for the 2-benzyl motif and offers a well-documented dataset for comparison.

Compound IDN-Substituent (R1)σ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)
1 -CH₂CH=C(CH₃)₂2.1662315
2 -CH₂C≡C-CH₃0.416621614
3 -CH₂(Cyclopropyl)1.321401646
4 -(CH₂)₃-Phenyl0.3846121
5 -(CH₂)₄-Phenyl11.02050186
6 -Benzyl0.416621600

Data synthesized from studies on N-substituted-4-cyano-4-phenylpiperidine analogs, which serve as close structural relatives to the topic scaffold.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends that guide the rational design of selective ligands:

  • Impact of N-Substituent Chain Length: There is an optimal chain length for the N-arylalkyl series. An N-phenylpropyl group (Compound 4) provides excellent affinity for both σ₁ and σ₂ receptors.[3] However, extending the chain to a four-carbon linker (N-phenylbutyl, Compound 5) dramatically reduces affinity at both receptor subtypes.[3]

  • Role of Unsaturation: The presence of unsaturation in the N-substituent can be well-tolerated and even beneficial for σ₁ affinity. For instance, the N-but-2-ynyl substituent (Compound 2) and the N-benzyl group (Compound 6) both result in sub-nanomolar affinity for the σ₁ receptor.[3]

  • Achieving Selectivity: High selectivity for the σ₁ receptor is often achieved with specific N-substituents. The N-benzyl and N-cyclopropylmethyl groups (Compounds 6 and 3) confer over 1600-fold selectivity for σ₁ over σ₂.[3] This suggests the σ₂ binding pocket is less accommodating of these particular steric profiles.

SAR SAR Insights for 4-Cyanopiperidine Analogs N_Sub N-Substituent Modification SAR->N_Sub ChainLength Vary Alkyl/Aralkyl Chain Length N_Sub->ChainLength Saturation Introduce/Remove Unsaturation N_Sub->Saturation Sterics Introduce Bulky Groups (e.g., Benzyl, Cyclopropyl) N_Sub->Sterics Affinity Binding Affinity Outcome ChainLength->Affinity Optimal length (e.g., Propyl) leads to high affinity S1_High High σ₁ Affinity (Sub-nanomolar) Saturation->S1_High Well-tolerated S2_Mod Moderate to Low σ₂ Affinity Sterics->S2_Mod Reduces affinity Affinity->S1_High Selectivity High σ₁ Selectivity S1_High->Selectivity S2_Mod->Selectivity

Caption: Logical flow of structure-activity relationships for N-substituted analogs.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity (Kᵢ) of unlabeled test compounds, such as the analogs discussed, is determined using a competitive radioligand binding assay.[4] This method measures the ability of a test compound to displace a radioactively labeled ligand of known high affinity from the target receptor.[5]

Causality and Principle

The assay operates on the principle of competitive binding for a finite number of receptors. A fixed concentration of a radioligand (e.g., [³H]-pentazocine for σ₁ receptors) is incubated with a biological preparation containing the target receptor (e.g., cell membranes).[4] When an unlabeled test compound is added, it competes with the radioligand for the same binding site.[6] A potent test compound will displace the radioligand at low concentrations. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ is then mathematically converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Detailed Step-by-Step Methodology
  • Membrane Preparation:

    • Rationale: To isolate the target receptors, which are embedded in cell membranes, from other cellular components.

    • Procedure: Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[7] The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[7] The final pellet is resuspended in an assay buffer.[7]

  • Assay Incubation:

    • Rationale: To allow the radioligand and the test compound to reach binding equilibrium with the receptor.

    • Procedure: The assay is typically performed in 96-well plates.[7] To each well, the following are added in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound (serially diluted).

      • A fixed concentration of the radioligand (typically at or below its Kₔ value).

      • The membrane preparation.

    • The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to ensure equilibrium is reached.[4][7]

  • Termination and Filtration:

    • Rationale: To rapidly separate the receptor-bound radioligand from the unbound radioligand.

    • Procedure: The incubation is stopped by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[7] These filters are often pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter. The filters are then washed multiple times with ice-cold wash buffer to remove all unbound radioactivity.[7]

  • Quantification and Data Analysis:

    • Rationale: To measure the amount of bound radioactivity and calculate the IC₅₀ and Kᵢ values.

    • Procedure: The dried filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters is counted using a scintillation counter.[7] The data (counts per minute) is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is generated using non-linear regression, from which the IC₅₀ value is determined.[7] The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

start Start prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep incubation 2. Assay Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration 3. Rapid Filtration (Separate Bound from Unbound Ligand) incubation->filtration counting 4. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 5. Data Analysis (Non-linear regression to get IC₅₀) counting->analysis calc 6. Cheng-Prusoff Equation (Calculate Kᵢ from IC₅₀) analysis->calc end End (Binding Affinity Determined) calc->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate scaffold and its relatives are a rich source of potent and selective ligands for CNS targets, particularly sigma receptors. The structure-activity relationship is highly sensitive to modifications at the piperidine nitrogen, where the choice of substituent dictates both affinity and selectivity. Arylalkyl groups of a specific length, such as N-phenylpropyl, tend to produce high-affinity ligands, while groups like N-benzyl can impart remarkable σ₁ selectivity. The systematic evaluation of these analogs using robust methods like the competitive radioligand binding assay continues to be a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles.

References

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Retrieved from [Link]

  • Fair, D. L., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469-3472. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • James, M. J., et al. (2018). New analogs of SYA013 as sigma-2 ligands with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2559-2562. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Andersen, P. H. (1992). Determination of radioligand specific activity using competition binding assays. Analytical Biochemistry, 200(2), 355-360. Retrieved from [Link]

  • James, M. J., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 27(6), 1159-1166. Retrieved from [Link]

  • James, M. J., et al. (2019). SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorganic & Medicinal Chemistry, 27(6), 1159-1166. Retrieved from [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 592143. Retrieved from [Link]

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Comparative

A Guide to Validating the Mass Spectrometry Fragmentation Pattern of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for validating the mass spectrometry (MS) fragmentation pattern of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate, a substituted piperidine derivative. We will explore the predicted fragmentation pathways and detail a multi-faceted approach to validation, primarily comparing the theoretical mass spectrometry data with confirmatory evidence from Nuclear Magnetic Resonance (NMR) spectroscopy.

The Importance of Structural Validation

In pharmaceutical research and development, piperidine scaffolds are prevalent due to their favorable pharmacological properties.[1] Accurate structural elucidation is paramount, as even minor changes in stereochemistry or connectivity can drastically alter a compound's efficacy and safety profile. Mass spectrometry is a primary tool for determining molecular weight and obtaining structural information through fragmentation analysis.[2] However, relying solely on MS data without orthogonal validation can be misleading. Therefore, a robust validation strategy employing techniques like NMR is essential.

Proposed Mass Spectrometry Fragmentation Pattern

The fragmentation of tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate is expected to be driven by the lability of the tert-butoxycarbonyl (Boc) protecting group, the stability of the benzyl cation, and cleavages within the piperidine ring. Electrospray ionization (ESI), a soft ionization technique, is anticipated to primarily generate the protonated molecule, [M+H]⁺.[3] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would then induce fragmentation.

The primary fragmentation pathways are predicted as follows:

  • Loss of the Boc Group: The most prominent initial fragmentation is the loss of the Boc group. This can occur through two main routes:

    • Loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate, which then readily loses carbon dioxide (CO₂, 44 Da).

    • Direct cleavage to lose the entire Boc group (C₅H₉O₂, 101 Da).

  • Formation of the Tropylium Ion: A characteristic fragment for benzyl-containing compounds is the highly stable tropylium ion at a mass-to-charge ratio (m/z) of 91.[4] This is formed by the cleavage of the bond between the benzyl group and the piperidine ring.

  • Piperidine Ring Cleavage: The piperidine ring itself can undergo α-cleavage adjacent to the nitrogen atom, leading to various ring-opened fragments. The presence of the cyano group can also influence the fragmentation pattern.[3]

mol [M+H]⁺ (tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate) frag1 Loss of isobutylene (-56 Da) mol->frag1 Initial Fragmentation frag3 Tropylium ion (m/z 91) mol->frag3 Benzylic Cleavage frag4 Piperidine ring fragments mol->frag4 α-Cleavage frag2 Loss of CO₂ (-44 Da) frag1->frag2 Decarboxylation

Caption: Proposed primary fragmentation pathways for tert-butyl 2-benzyl-4-cyanopiperidine-1-carboxylate in ESI-MS/MS.

Comparative Validation: MS vs. NMR Spectroscopy

While MS provides valuable information about the fragments of a molecule, NMR spectroscopy offers a detailed picture of the intact molecular structure, including the connectivity of atoms and their stereochemical arrangement. This makes it an ideal technique for validating the proposed structure that gives rise to the observed mass spectrum.

Analytical TechniqueInformation ProvidedRole in Validation
Mass Spectrometry (MS/MS) Molecular weight, elemental composition (with high resolution), and fragment masses.Proposes a fragmentation pattern based on the observed product ions.
¹H NMR Number of unique proton environments, their chemical shifts, and scalar couplings.Confirms the presence of key structural motifs (e.g., benzyl, tert-butyl, piperidine protons) and their neighboring protons.
¹³C NMR & DEPT Number of unique carbon environments and the number of attached protons (CH, CH₂, CH₃).Verifies the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Correlation between protons (COSY), direct proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC).Unambiguously establishes the connectivity of the entire molecule, confirming the proposed structure that would lead to the observed MS fragments.[5][6][7]

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum and tandem mass spectrum of the target compound.

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and perform a product ion scan using collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen). Vary the collision energy to observe a range of fragment ions.

  • Data Analysis: Analyze the resulting spectrum to identify the major fragment ions and propose fragmentation pathways. For high-resolution instruments, determine the elemental composition of the precursor and fragment ions.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of the target compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR and DEPT: Acquire a one-dimensional carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY: Perform a Correlation Spectroscopy experiment to identify proton-proton couplings.

  • 2D HSQC: Conduct a Heteronuclear Single Quantum Coherence experiment to correlate protons with their directly attached carbons.

  • 2D HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and unambiguously determine the molecular structure.

start Purified Compound ms Mass Spectrometry (ESI-MS/MS) start->ms nmr NMR Spectroscopy (1D and 2D) start->nmr ms_data Fragmentation Pattern ms->ms_data nmr_data Molecular Structure nmr->nmr_data validation Validation ms_data->validation nmr_data->validation

Caption: A workflow illustrating the complementary roles of MS and NMR in structural validation.

Conclusion

The validation of a mass spectrometry fragmentation pattern is a critical step in the structural elucidation of novel compounds. While tandem mass spectrometry provides significant clues about a molecule's structure through its fragmentation, it is not infallible. By employing a comparative approach and leveraging the detailed structural insights from NMR spectroscopy, researchers can achieve a high degree of confidence in their proposed structures. This integrated analytical strategy ensures the scientific integrity of the data and is an indispensable component of modern chemical research and drug development.

References

  • NIST Mass Spectral Library. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • NIST 23 Mass Spectral Library. (2023). NIST. Retrieved from [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. (2023). Wiley Science Solutions. Retrieved from [Link]

  • NIST MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved from [Link]

  • NIST Mass Spectral Library. (n.d.). Diablo Analytical. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Cyanopiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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